molecular formula C9H11N3 B1267865 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride CAS No. 4499-07-4

2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Cat. No.: B1267865
CAS No.: 4499-07-4
M. Wt: 161.2 g/mol
InChI Key: GJEPMYMUORZPMP-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride is a high-purity chemical compound serving as a key synthetic intermediate for researchers in medicinal chemistry and life sciences. The benzimidazole core is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities . This dihydrochloride salt form offers enhanced stability and solubility for experimental applications. This compound is of significant research value in the development of novel antimicrobial agents. Studies on structurally similar 2-substituted benzimidazole derivatives have demonstrated marked potency as antimicrobial agents, providing a foundation for structure-activity relationship (SAR) studies and the design of new bioactive molecules . The incorporation of the ethanamine side chain functionalizes the molecule for further chemical modifications, making it a versatile building block for constructing more complex chemical entities for biological evaluation. : 4499-07-4 Molecular Formula : C₉H₁₃Cl₂N₃ Molecular Weight : 234.13 g/mol Storage : Store in an inert atmosphere at 2-8°C . Safety Information : This compound may cause skin and eye irritation. Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . Disclaimer : This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use. The product has not been approved by the FDA for the prevention, treatment, or cure of any medical condition .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFGBWROFLZYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971594
Record name 2-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
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URL https://comptox.epa.gov/dashboard/DTXSID50971594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5620-45-1, 4499-07-4
Record name 2-(1H-Benzimidazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Aminoethyl)benzimidazole dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride, a benzimidazole derivative of interest in medicinal chemistry. This document details its known characteristics, outlines a general synthetic approach, and discusses its potential pharmacological relevance based on the activities of structurally related compounds.

Core Chemical Properties

This compound is a heterocyclic compound featuring a benzimidazole core linked to an ethanamine side chain. The dihydrochloride salt form enhances its solubility in aqueous media.

PropertyValueSource
Chemical Name This compoundAppchem
CAS Number 4499-07-4Appchem[1]
Molecular Formula C₉H₁₃Cl₂N₃Appchem[1]
Molecular Weight 234.1256 g/mol Appchem[1]
Melting Point 235 °CAcros Pharmatech[2]
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)CCN.Cl.ClAcros Pharmatech[2]
InChI Key LKFGBWROFLZYQJ-UHFFFAOYSA-NAcros Pharmatech[2]
Purity ≥ 97.00%Acros Pharmatech[2]

Spectral and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, typically in the range of 7.0-8.0 ppm. The methylene protons of the ethanamine side chain would appear as triplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the benzimidazole ring between 110-150 ppm and the aliphatic carbons of the ethanamine side chain further upfield.

Infrared (IR) Spectroscopy: The IR spectrum of benzimidazole-containing compounds typically exhibits characteristic absorption bands. Key expected peaks would include N-H stretching vibrations from the imidazole ring, C-H stretching from the aromatic and aliphatic portions, C=N and C=C stretching vibrations within the benzimidazole ring system, and N-H bending vibrations.

Mass Spectrometry (MS): Mass spectral analysis would be expected to show a molecular ion peak corresponding to the free base (C₉H₁₁N₃) with a mass-to-charge ratio (m/z) of approximately 161.21. Fragmentation patterns would likely involve the loss of the ethylamine side chain.

Synthesis and Experimental Protocols

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative.

General Synthetic Protocol for 2-Substituted Benzimidazoles:

This protocol outlines a general procedure for the synthesis of the benzimidazole core, which can be adapted for the synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine.

Materials:

  • o-Phenylenediamine

  • Appropriate carboxylic acid (e.g., 3-aminopropanoic acid or a protected version)

  • Acid catalyst (e.g., polyphosphoric acid, hydrochloric acid)

  • Solvent (e.g., ethanol, water)

  • Neutralizing agent (e.g., sodium bicarbonate, ammonium hydroxide)

Procedure:

  • A mixture of o-phenylenediamine and the selected carboxylic acid is prepared in a suitable solvent.

  • An acid catalyst is added to the mixture to facilitate the condensation and cyclization reaction.

  • The reaction mixture is heated under reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then neutralized with a base.

  • The precipitated crude product is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired 2-substituted benzimidazole.

  • For the dihydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid. The resulting precipitate is then collected and dried.

Below is a visual representation of a generalized experimental workflow for the synthesis and purification of benzimidazole derivatives.

G General Workflow for Benzimidazole Synthesis cluster_synthesis Synthesis cluster_purification Purification & Salt Formation start Start Materials: o-Phenylenediamine & Carboxylic Acid Derivative reaction Condensation Reaction (Acid Catalyst, Heat) start->reaction neutralization Neutralization reaction->neutralization filtration Filtration & Washing neutralization->filtration recrystallization Recrystallization filtration->recrystallization salt_formation Salt Formation (Addition of HCl) recrystallization->salt_formation final_product Final Product: 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride salt_formation->final_product

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

Potential Pharmacological Activity and Signaling Pathways

While specific pharmacological data for this compound is limited, the benzimidazole scaffold is a well-known privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1] Derivatives of benzimidazole have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

A notable area of interest for benzimidazole derivatives is their activity as histamine H1 receptor antagonists .[1][3] Histamine H1 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in allergic and inflammatory responses. Antagonism of this receptor can alleviate symptoms associated with conditions like allergic rhinitis and urticaria.[4]

The signaling pathway initiated by histamine binding to the H1 receptor involves the activation of the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses characteristic of an allergic reaction. A benzimidazole-based H1 antagonist would competitively block histamine from binding to the receptor, thereby inhibiting this downstream signaling cascade.

The following diagram illustrates the proposed mechanism of action as a histamine H1 receptor antagonist.

G Proposed Histamine H1 Receptor Antagonism cluster_pathway Histamine H1 Receptor Signaling Pathway cluster_antagonist Mechanism of Action Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 Protein H1R->Gq11 Activates Block Blocks Binding PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Response Allergic & Inflammatory Responses Ca_release->Response PKC->Response Antagonist 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Antagonist->H1R

Caption: Proposed mechanism of action via histamine H1 receptor antagonism.

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area, and dust generation should be avoided. In case of exposure, immediate medical attention is advised.

Conclusion

This compound is a benzimidazole derivative with potential for further investigation in drug discovery and development. While specific biological data for this compound is sparse, its structural similarity to known pharmacologically active molecules, particularly histamine H1 receptor antagonists, suggests a promising avenue for future research. The synthetic routes to this class of compounds are well-established, allowing for the potential generation of analogs for structure-activity relationship (SAR) studies. Further in-depth studies are required to fully elucidate its pharmacological profile, including its mechanism of action, potency, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide to the Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. This document outlines the primary synthetic methodologies, presents key physicochemical data, and includes detailed experimental protocols.

Overview and Synthetic Strategy

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine, also known as 2-(2-aminoethyl)benzimidazole, is most effectively achieved through the Phillips condensation reaction. This classic method involves the cyclocondensation of o-phenylenediamine with a three-carbon carboxylic acid, typically β-alanine (3-aminopropanoic acid), under acidic conditions. An alternative, though less direct, route involves the condensation with a β-alanine derivative such as 3-aminopropionitrile, followed by the chemical reduction of the resulting nitrile intermediate. This guide will focus on the direct condensation method using β-alanine, followed by the conversion of the resulting free base to its dihydrochloride salt for enhanced stability and solubility.

Physicochemical and Quantitative Data

A summary of the key compounds and their relevant data is presented below for easy reference and comparison.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
o-Phenylenediamine (Starting Material)Benzene-1,2-diamine95-54-5C₆H₈N₂108.14White to brownish crystalline solid
β-Alanine (Starting Material)3-Aminopropanoic acid107-95-9C₃H₇NO₂89.09White crystalline powder
2-(1H-Benzo[d]imidazol-2-yl)ethanamine (Free Base)2-(1H-Benzimidazol-2-yl)ethanamine29518-68-1C₉H₁₁N₃161.21Off-white to pale yellow solid
This compound (Final Product) 2-(1H-Benzimidazol-2-yl)ethanamine dihydrochloride 4499-07-4 C₉H₁₁N₃ · 2HCl 234.13 White to off-white crystalline powder

Experimental Protocols

This section provides detailed methodologies for the synthesis of the target compound. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine (Free Base)

This protocol is based on the Phillips condensation reaction, utilizing polyphosphoric acid (PPA) as both the catalyst and the reaction medium.

Materials and Equipment:

  • o-Phenylenediamine

  • β-Alanine

  • Polyphosphoric acid (PPA)

  • Ammonium hydroxide solution (concentrated)

  • Ice

  • Water (deionized)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Thermometer

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid and heat to 80-90 °C with stirring.

  • To the pre-heated PPA, add o-phenylenediamine and β-alanine in a 1:1.1 molar ratio.

  • Slowly raise the temperature of the reaction mixture to 180-200 °C and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool to approximately 100-120 °C.

  • Carefully and slowly pour the warm reaction mixture into a large beaker containing crushed ice with vigorous stirring. This is a highly exothermic process and should be performed in a fume hood with caution.

  • The acidic solution is then neutralized by the slow addition of concentrated ammonium hydroxide solution until the pH is basic (pH 9-10). This will precipitate the crude product.

  • The resulting solid precipitate is collected by vacuum filtration using a Buchner funnel.

  • Wash the crude product thoroughly with cold deionized water to remove any inorganic salts.

  • The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 2-(1H-Benzo[d]imidazol-2-yl)ethanamine as a solid.

Preparation of this compound

Materials and Equipment:

  • 2-(1H-Benzo[d]imidazol-2-yl)ethanamine (free base)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated or as a solution in isopropanol/ether)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the purified 2-(1H-Benzo[d]imidazol-2-yl)ethanamine free base in a minimal amount of absolute ethanol with stirring.

  • To this solution, add a stoichiometric amount (2.2 equivalents) of hydrochloric acid dropwise with continuous stirring. The HCl can be added as a concentrated aqueous solution or, for a more anhydrous procedure, as a solution in a solvent like isopropanol or diethyl ether.

  • The dihydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Stir the resulting slurry for 30-60 minutes to ensure complete salt formation.

  • Collect the white precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol and then with diethyl ether to facilitate drying.

  • Dry the final product, this compound, under vacuum.

Characterization Data (Exemplary)

The synthesized compound should be characterized to confirm its identity and purity. Below are the expected spectral data based on the structure and data from related compounds.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3400-3200 (N-H stretch, amine and imidazole)

    • ~3050 (Ar C-H stretch)

    • ~2950-2850 (Aliphatic C-H stretch)

    • ~1620 (C=N stretch, imidazole)

    • ~1590, 1450 (C=C stretch, aromatic)

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, 400 MHz), δ (ppm):

    • ~12.3 (br s, 1H, imidazole N-H)

    • ~8.5 (br s, 3H, -NH₃⁺)

    • ~7.6 (m, 2H, Ar-H)

    • ~7.2 (m, 2H, Ar-H)

    • ~3.4 (t, 2H, -CH₂-N)

    • ~3.2 (t, 2H, Ar-CH₂-)

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, 100 MHz), δ (ppm):

    • ~154.0 (imidazole C2)

    • ~142.0, 134.0 (imidazole C3a, C7a)

    • ~122.0, 115.0 (aromatic CH)

    • ~38.0 (-CH₂-N)

    • ~25.0 (Ar-CH₂-)

  • Mass Spectrometry (ESI+):

    • m/z = 162.1 [M+H]⁺ for the free base (C₉H₁₁N₃)

Diagrams and Workflows

The following diagrams illustrate the key chemical transformation and the general experimental workflow for the synthesis.

G cluster_reactants Starting Materials cluster_reaction Phillips Condensation cluster_intermediate Intermediate cluster_final Final Product OPD o-Phenylenediamine Condensation Cyclocondensation (Polyphosphoric Acid, 180-200°C) OPD->Condensation BA β-Alanine BA->Condensation FreeBase 2-(1H-Benzo[d]imidazol-2-yl)ethanamine (Free Base) Condensation->FreeBase Neutralization (NH4OH) FinalProduct 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride FreeBase->FinalProduct Salt Formation (HCl in Ethanol) G start Start react Combine o-Phenylenediamine, β-Alanine, and PPA start->react heat Heat to 180-200°C for 4-6h (Monitor by TLC) react->heat cool Cool to 100-120°C heat->cool quench Quench in Ice Water cool->quench neutralize Neutralize with NH4OH to pH 9-10 quench->neutralize filter1 Filter Crude Product neutralize->filter1 recrystallize Recrystallize from Ethanol/Water filter1->recrystallize dissolve Dissolve Free Base in Ethanol recrystallize->dissolve add_hcl Add 2.2 eq. HCl dissolve->add_hcl filter2 Filter Dihydrochloride Salt add_hcl->filter2 dry Dry Under Vacuum filter2->dry end End dry->end

Navigating the Uncharted Waters of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride: A Technical Guide to a Scaffold of Possibilities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The core mechanism of action for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride is not extensively documented in publicly available scientific literature. This guide, therefore, provides an in-depth overview of the known and potential pharmacological activities based on its structural class, the benzimidazoles, a scaffold renowned for its diverse therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers initiating studies on this compound.

Executive Summary

This compound belongs to the benzimidazole family, a heterocyclic aromatic organic compound class that has yielded a multitude of pharmacologically active agents.[1][2][3] While a specific and singular mechanism of action for this particular molecule remains to be elucidated, the benzimidazole core is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[1][3] This guide will explore the documented biological activities of structurally related benzimidazole derivatives to infer potential mechanisms and guide future research. The primary activities associated with the benzimidazole scaffold include, but are not limited to, antimicrobial, anthelmintic, anticancer, anti-inflammatory, and CNS-related effects.[1][2][4][5]

The Benzimidazole Scaffold: A Foundation for Diverse Pharmacology

The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a broad spectrum of biological activities. The mechanism of action of benzimidazole derivatives is highly dependent on these substitutions and the specific target they engage.[2]

Antimicrobial and Anthelmintic Activity: Targeting Cellular Integrity

A significant body of research has focused on the antimicrobial and anthelmintic properties of benzimidazoles.[1][6] The primary mechanism in this context often involves the disruption of microtubule polymerization by binding to β-tubulin.[6] This interference with the cytoskeleton leads to impaired cell division, motility, and intracellular transport, ultimately resulting in cell death of the pathogen.

A study evaluating a library of benzimidazole derivatives found that some compounds, including derivatives of (S)-2-ethanaminebenzimidazole, exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[6] This suggests that this compound may possess similar properties, warranting investigation into its effects on bacterial and fungal pathogens.

Table 1: Representative Antimicrobial and Anthelmintic Benzimidazoles and their Mechanisms

Compound ClassPrimary Mechanism of ActionTarget Organisms
2-Substituted BenzimidazolesInhibition of β-tubulin polymerizationHelminthes, Fungi
5-Halo-substituted BenzimidazolesBroad-spectrum antimicrobial activityBacteria (including MRSA), Fungi
Anticancer Activity: A Multi-pronged Approach

The anticancer potential of benzimidazole derivatives is another area of intense research. Their mechanisms in this domain are varied and can include:

  • Tubulin Inhibition: Similar to their anthelmintic action, some benzimidazoles inhibit the polymerization of tubulin in cancer cells, leading to mitotic arrest and apoptosis.

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.

  • Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through various signaling pathways, including the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[7]

  • p53 Activation: Some compounds have been found to exert their antitumor effects by activating the p53 tumor suppressor protein.[7]

Central Nervous System (CNS) Activity

While less common than their antimicrobial and anticancer applications, some benzimidazole derivatives have been developed for their effects on the central nervous system. For instance, a series of 2-(piperidin-3-yl)-1H-benzimidazoles were identified as selective H1-antihistamines with CNS penetration, intended for the treatment of insomnia.[4] It is important to note that the structural features of these compounds differ from this compound. However, this precedent suggests that the benzimidazole scaffold can be tailored to interact with CNS receptors.

Postulated Signaling Pathways and Experimental Workflows

Given the absence of a defined mechanism for this compound, this section presents hypothetical signaling pathways and experimental workflows based on the known activities of the benzimidazole class. These are intended to serve as a roadmap for future investigation.

Investigating Antimicrobial/Anthelmintic Activity

A logical first step in characterizing the biological activity of this compound would be to assess its potential as an antimicrobial or anthelmintic agent.

experimental_workflow_antimicrobial cluster_invitro In Vitro Screening cluster_invivo In Vivo Models MIC_Assay MIC Determination (Bacteria & Fungi) Tubulin_Polymerization Tubulin Polymerization Assay MIC_Assay->Tubulin_Polymerization If active Cell_Viability Parasite Viability Assay (e.g., MTT) MIC_Assay->Cell_Viability If active Infection_Model Animal Model of Infection (e.g., Murine model) Efficacy_Testing Efficacy Evaluation (e.g., CFU reduction, parasite load) Infection_Model->Efficacy_Testing cluster_invitro cluster_invitro cluster_invitro->Infection_Model Promising in vitro results

Caption: Workflow for investigating antimicrobial/anthelmintic activity.

Postulated Tubulin Inhibition Pathway

If the compound is found to have antiproliferative activity, a potential mechanism is the disruption of microtubule dynamics.

signaling_pathway_tubulin Compound 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Tubulin β-Tubulin Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Postulated pathway of tubulin polymerization inhibition.

Recommended Experimental Protocols

To elucidate the mechanism of action of this compound, a systematic approach employing a battery of in vitro and in vivo assays is recommended.

Broad-Spectrum Receptor Profiling

A comprehensive screening against a panel of common CNS and other receptors would be invaluable in identifying potential primary targets.

  • Methodology: A commercially available receptor profiling service (e.g., Eurofins' BioPrint®, DiscoverX's KINOMEscan®) can provide data on the binding affinity of the compound to a wide range of receptors, ion channels, and enzymes.

  • Data Analysis: The results will indicate any significant binding interactions (typically defined as >50% inhibition at a given concentration), which can then be followed up with more specific functional assays.

Antimicrobial Susceptibility Testing
  • Methodology: The minimum inhibitory concentration (MIC) should be determined against a panel of clinically relevant bacteria and fungi using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Data Analysis: The MIC value, defined as the lowest concentration of the compound that completely inhibits visible growth, will quantify its antimicrobial potency.

In Vitro Tubulin Polymerization Assay
  • Methodology: The effect of the compound on the polymerization of purified tubulin can be monitored by measuring the increase in absorbance at 340 nm in a temperature-controlled spectrophotometer. Known tubulin inhibitors (e.g., colchicine, albendazole) should be used as positive controls.

  • Data Analysis: A dose-dependent inhibition of the rate and extent of tubulin polymerization would suggest a direct interaction with tubulin.

Conclusion and Future Directions

This compound is a compound with a promising chemical scaffold but a currently undefined mechanism of action. Based on the extensive literature on benzimidazole derivatives, it is plausible that this molecule possesses antimicrobial, anthelmintic, or anticancer properties, likely mediated through interactions with targets such as β-tubulin. However, its potential for CNS activity should not be discounted.

Future research should focus on a systematic pharmacological characterization, beginning with broad-spectrum screening to identify primary biological targets. Subsequent in-depth in vitro and in vivo studies will be necessary to elucidate its precise mechanism of action and to determine its therapeutic potential. The experimental frameworks and postulated pathways presented in this guide offer a rational starting point for the scientific community to unravel the biological role of this intriguing molecule.

References

Unveiling the Biological Potential of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature extensively covers the diverse biological activities of the benzimidazole scaffold. However, specific, in-depth research on the biological activity of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride is limited. This guide provides a comprehensive overview of the known and potential biological activities of the broader benzimidazole class of compounds, offering a framework for the potential investigation of this specific molecule.

Introduction to the Benzimidazole Scaffold

The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of therapeutic applications. Derivatives of the benzimidazole scaffold have been successfully developed as anti-ulcer, anti-hypertensive, anti-viral, anti-fungal, anti-cancer, and anti-histaminic agents. While specific data for this compound is not extensively documented, its structural features suggest potential for biological activity. One notable mention in commercial literature describes it as a "useful benzimidazole for proteomics research," hinting at its potential utility in chemical biology applications for target identification and validation.[1]

Potential Biological Activities and Therapeutic Areas

Based on the activities of structurally related benzimidazole derivatives, this compound could be investigated for a variety of biological effects.

Anticancer Activity

Numerous benzimidazole derivatives have demonstrated potent anticancer properties through various mechanisms of action, including:

  • Tubulin Polymerization Inhibition: By binding to the colchicine site on β-tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Topoisomerase Inhibition: Certain derivatives can inhibit topoisomerase I or II, enzymes crucial for DNA replication and repair, thereby inducing DNA damage and cell death.

  • Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as VEGFR, EGFR, and BRAF.

  • PARP Inhibition: Some derivatives have shown inhibitory activity against Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a key target in cancer therapy.

Antimicrobial Activity

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents. Potential mechanisms include:

  • Inhibition of Fungal Cell Wall Synthesis: Disrupting the integrity of the fungal cell wall.

  • Inhibition of Viral Replication: Interfering with viral enzymes such as polymerases or proteases.

  • Disruption of Bacterial Cellular Processes: Targeting essential bacterial enzymes or cellular structures.

Anti-inflammatory Activity

Some benzimidazole derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways. This can involve the inhibition of enzymes like cyclooxygenase (COX) or the suppression of pro-inflammatory cytokine production.

Other Potential Activities

The versatility of the benzimidazole core suggests other potential activities, including but not limited to:

  • Anthelmintic

  • Antiviral

  • Antihistaminic

  • Proton Pump Inhibition

Proposed Experimental Protocols for Characterization

To elucidate the specific biological activity of this compound, a systematic experimental approach is required.

General Experimental Workflow for Biological Screening

The following diagram outlines a typical workflow for the initial biological characterization of a novel compound.

experimental_workflow General Experimental Workflow for Biological Screening cluster_screening Primary Screening cluster_validation Hit Validation & Dose-Response cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Evaluation Compound 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride Primary_Assay High-Throughput Screening (e.g., Cell Viability, Enzyme Inhibition) Compound->Primary_Assay Test Compound Dose_Response Dose-Response Studies (IC50/EC50 Determination) Primary_Assay->Dose_Response Active 'Hits' Selectivity_Panel Selectivity Profiling (Against related targets/cell lines) Dose_Response->Selectivity_Panel Target_ID Target Identification (e.g., Proteomics, Affinity Chromatography) Selectivity_Panel->Target_ID Validated Hits Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_ID->Pathway_Analysis Animal_Model Preclinical Animal Models (Efficacy and Toxicity) Pathway_Analysis->Animal_Model Confirmed MoA PI3K_Akt_mTOR_Pathway Hypothetical Inhibition of PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride Inhibitor->PI3K potential inhibition Inhibitor->Akt potential inhibition Inhibitor->mTORC1 potential inhibition Microtubule_Inhibition_Pathway Hypothetical Disruption of Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Arrest (G2/M) Spindle->CellCycle disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Inhibitor 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride Inhibitor->Microtubules potential inhibition

References

Unveiling the Therapeutic Potential of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide delves into the potential therapeutic targets of a specific benzimidazole derivative, 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride. Emerging evidence strongly suggests that the primary mechanism of action for this class of compounds is the inhibition of β-tubulin polymerization, leading to potent anthelmintic and potential anticancer activities. This document provides a comprehensive overview of the core therapeutic target, summarizes relevant quantitative data from closely related analogs, details key experimental protocols for assessing biological activity, and visualizes the underlying molecular pathways and experimental workflows.

Core Therapeutic Target: β-Tubulin

The principal therapeutic target identified for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine and its congeners is β-tubulin . Benzimidazoles bind to a specific site on the β-tubulin monomer, thereby inhibiting its polymerization into microtubules. Microtubules are essential cytoskeletal proteins involved in a myriad of critical cellular functions, including cell division (mitosis), intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, these compounds selectively affect rapidly dividing cells, such as those found in parasitic helminths and cancerous tissues, leading to cell cycle arrest and apoptosis.

Molecular docking studies have indicated that derivatives of 2-(2-aminoethyl)-1H-benzimidazole bind to the active site of the β-tubulin receptor, showing interactions comparable to established anthelmintic drugs like albendazole.

Quantitative Data Summary

While specific quantitative bioactivity data for this compound is limited in publicly available literature, the following tables summarize the half-maximal inhibitory concentrations (IC50) for closely related benzimidazole derivatives against various parasitic and cancer cell line models. This data provides a strong rationale for the therapeutic potential of the core scaffold.

Table 1: Anthelmintic Activity of Benzimidazole Derivatives

CompoundParasite SpeciesAssayIC50 (µM)Reference
Benzimidazole derivative (BZ12)Trichuris muris (adult)Motility Assay8.1[1]
Benzimidazole derivative (BZ6)Heligmosomoides polygyrus (adult)Motility Assay5.3[1]

Table 2: Anticancer Activity of Benzimidazole Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
AlbendazoleHCT8 (Intestinal Cancer)Viability Assay0.3[2]
FlubendazoleHCT8 (Intestinal Cancer)Viability Assay0.9[2]
NocodazoleVarious Cancer Cell LinesTubulin Polymerization Inhibition~1[1]

Signaling Pathway and Mechanism of Action

The primary mechanism of action involves the disruption of microtubule dynamics. The following diagram illustrates the signaling pathway leading to cell cycle arrest and apoptosis upon inhibition of β-tubulin polymerization by a benzimidazole compound.

Mechanism of Action of Benzimidazole on β-Tubulin cluster_0 Cellular Environment Benzimidazole_Compound 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Beta_Tubulin β-Tubulin Benzimidazole_Compound->Beta_Tubulin Binding and Inhibition Tubulin_Dimer αβ-Tubulin Heterodimer Microtubule Microtubule Beta_Tubulin->Microtubule Inhibition of Polymerization Alpha_Tubulin α-Tubulin Tubulin_Dimer->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Formation Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induction of

Caption: Inhibition of β-tubulin polymerization by 2-(1H-Benzo[d]imidazol-2-yl)ethanamine.

Experimental Protocols

Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine

A common synthetic route involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

Protocol:

  • A mixture of o-phenylenediamine and 3-aminopropionic acid hydrochloride is heated in the presence of a dehydrating agent such as polyphosphoric acid or 4N HCl.

  • The reaction mixture is refluxed for several hours.

  • Upon cooling, the mixture is poured into cold water and neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

  • The crude product is then filtered, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.

  • For the dihydrochloride salt, the free base is dissolved in an appropriate solvent and treated with hydrochloric acid.

Synthetic Workflow Start Starting Materials: o-Phenylenediamine 3-Aminopropionic acid HCl Step1 Condensation Reaction (Reflux with 4N HCl or PPA) Start->Step1 Step2 Neutralization (e.g., with NaOH) Step1->Step2 Step3 Purification (Filtration and Recrystallization) Step2->Step3 Product 2-(1H-Benzo[d]imidazol-2-yl)ethanamine (Free Base) Step3->Product Salt_Formation Salt Formation (Treatment with HCl) Product->Salt_Formation Final_Product 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride Salt_Formation->Final_Product

Caption: General synthetic workflow for the target compound.

In Vitro Anthelmintic Activity Assay (Larval Motility)

This protocol is adapted for screening compounds against parasitic nematodes like Heligmosomoides polygyrus.

Materials:

  • Heligmosomoides polygyrus L3 larvae

  • 96-well microplates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Culture medium (e.g., RPMI-1640)

  • Positive control (e.g., Albendazole)

  • Negative control (vehicle)

  • Microscope or automated worm tracker

Protocol:

  • Prepare serial dilutions of the test compound in the culture medium.

  • Add a defined number of L3 larvae to each well of a 96-well plate.

  • Add the different concentrations of the test compound, positive control, and negative control to the respective wells.

  • Incubate the plate at 37°C.

  • Assess larval motility at various time points (e.g., 24, 48, and 72 hours) either by visual inspection under a microscope or using an automated worm tracking system.

  • The percentage of inhibition of motility is calculated relative to the negative control.

  • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Anthelmintic Activity Workflow Start Prepare Larval Suspension (Heligmosomoides polygyrus L3) Step1 Dispense Larvae into 96-well Plate Start->Step1 Step2 Add Test Compound Dilutions, Positive Control (Albendazole), and Negative Control (Vehicle) Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Assess Larval Motility (Microscopy or Automated Tracker) at 24, 48, 72 hours Step3->Step4 Step5 Data Analysis: Calculate % Inhibition Step4->Step5 End Determine IC50 Value Step5->End

Caption: Workflow for the in vitro larval motility assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • Polymerization buffer (e.g., PEM buffer)

  • GTP solution

  • Test compound

  • Positive control (e.g., Nocodazole)

  • Negative control (vehicle)

  • Temperature-controlled spectrophotometer or fluorometer

Protocol:

  • Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

  • Add different concentrations of the test compound, positive control, or negative control to the reaction mixture.

  • Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette or microplate in the spectrophotometer at 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • The rate and extent of polymerization are determined from the kinetic curves.

  • The percentage of inhibition of tubulin polymerization is calculated for each compound concentration.

  • IC50 values are determined from the dose-response curve.

Tubulin Polymerization Assay Start Prepare Reaction Mixture (Purified Tubulin in Buffer on Ice) Step1 Add Test Compound, Positive Control (Nocodazole), and Negative Control (Vehicle) Start->Step1 Step2 Initiate Polymerization (Add GTP and Incubate at 37°C) Step1->Step2 Step3 Monitor Absorbance at 340 nm over time Step2->Step3 Step4 Data Analysis: Determine Rate and Extent of Polymerization Step3->Step4 Step5 Calculate % Inhibition Step4->Step5 End Determine IC50 Value Step5->End

Caption: Workflow for the in vitro tubulin polymerization assay.

Secondary/Exploratory Therapeutic Targets

Due to the presence of the imidazole ring, a core component of histamine, there is a theoretical possibility of interaction with histamine receptors . However, no direct experimental evidence currently links 2-(1H-Benzo[d]imidazol-2-yl)ethanamine to these receptors. Should primary screening against β-tubulin prove inconclusive, or for broader profiling, investigation into its affinity for histamine receptor subtypes (H1, H2, H3, H4) could be a secondary avenue of exploration. Standard radioligand binding assays would be appropriate for such investigations.

Conclusion

This compound belongs to a well-established class of compounds that primarily target β-tubulin, leading to the inhibition of microtubule polymerization. This mechanism of action is the basis for their potent anthelmintic activity and holds significant promise for anticancer drug development. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of this compound and its analogs. Further investigation is warranted to determine the specific quantitative activity of this compound and to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride (CAS 4499-07-4)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. It is not for diagnostic or therapeutic use. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety protocols.

Introduction

2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride, identified by CAS number 4499-07-4, is a member of the benzimidazole class of heterocyclic compounds. The benzimidazole core is a prominent scaffold in medicinal chemistry, forming the structural basis for numerous pharmacologically active agents with a wide range of therapeutic applications, including antihelmintic, antifungal, antitumor, and antiviral activities[1]. This compound, specifically, is noted as a useful reagent in proteomics research[2]. This guide provides a comprehensive overview of its known physicochemical properties, a representative synthesis protocol, and an exploration of the biological context of the broader benzimidazole class.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that values can vary between suppliers and with the purity of the sample.

PropertyValueSource / Citation
CAS Number 4499-07-4[3][4][5][6][7][8][9][10][11][12]
Molecular Formula C₉H₁₁N₃·2HCl (or C₉H₁₃Cl₂N₃)[4][5][6][8]
Molecular Weight 234.13 g/mol [4][6][8]
Appearance White to slightly grey or off-white crystalline powder.[3][5][7][3][5][7]
Melting Point 270-272°C[4]
235°C[3][5][6][7]
152-156°C[5]
Boiling Point 400°C at 760 mmHg[3][5][7]
Density 1.225 g/cm³[3][5][7]
Flash Point 224.5°C[3][5][7]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[5] Some sources indicate solubility in water (25 mg/mL).[9][5][9]
Storage Store in a cool, dry place under an inert atmosphere at room temperature or 4°C.[4][6][10][4][6][10]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a protected β-alanine derivative with o-phenylenediamine, followed by deprotection. An alternative general procedure starting from a protected precursor is described in the literature.

General Synthesis Workflow

The following diagram illustrates a representative synthetic workflow for the preparation of the target compound.

G Start Protected Precursor (e.g., CAS 189560-91-6) Reaction Stir at Room Temperature (Overnight) Start->Reaction Dissolve in Reagents 3N Hydrochloric Acid Ethyl Acetate Reagents->Reaction Workup Solvent Removal (Reduced Pressure) Reaction->Workup Reaction Completion Product 2-(1H-Benzo[d]imidazol-2-yl) ethanamine dihydrochloride Workup->Product Drying under High Vacuum

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of 1H-benzimidazole-2-ethylamine dihydrochloride[6].

Materials:

  • Compound 3 (tert-butyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate, CAS: 189560-91-6)

  • 3N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve the starting compound (e.g., 3 g) in a mixed solvent system of 3N hydrochloric acid and ethyl acetate (e.g., 50 mL / 25 mL) in a round-bottom flask.[6]

  • Stir the resulting solution at room temperature overnight using a magnetic stirrer.[6]

  • Monitor the reaction for completion using an appropriate method (e.g., TLC or LC/MS).

  • Upon completion, remove the solvent by distillation under reduced pressure using a rotary evaporator.[6]

  • Dry the resulting solid residue under high vacuum to afford the final product, this compound, as a solid.[6] The yield is reported to be over 95%.[6]

  • Characterize the final product using methods such as LC/MS, NMR, and melting point analysis to confirm its identity and purity. For a similar synthesis, liquid chromatography-mass spectrometry (LC/MS) detected the molecular ion peak (M+1) at m/z of 162.4, corresponding to the free base[6].

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzo group (typically in the 7.0-8.0 ppm range), as well as two methylene (-CH₂-) groups of the ethylamine side chain, which would appear as triplets in the aliphatic region (typically 2.5-3.5 ppm). The N-H protons of the imidazole ring and the ammonium group would appear as broad singlets, and their chemical shift can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons (110-150 ppm range) and two distinct signals for the aliphatic carbons of the ethylamine side chain.

  • IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations (around 3200-3400 cm⁻¹) from the imidazole and ammonium groups, C-H stretching from the aromatic and aliphatic parts, and C=N and C=C stretching vibrations characteristic of the benzimidazole ring system.

  • Mass Spectrometry: The mass spectrum of the free base (C₉H₁₁N₃) would show a molecular ion peak [M]⁺ at m/z ≈ 161.10. The dihydrochloride salt itself would not be observed directly, but the cationic free base would be detected.

Biological and Pharmacological Context

No specific signaling pathways or detailed pharmacological studies for this compound were identified in the initial search. However, the benzimidazole scaffold is a cornerstone in drug discovery, with derivatives exhibiting a vast array of biological activities.

  • Anticancer Activity: Many benzimidazole derivatives function as anticancer agents by interacting with DNA or inhibiting key enzymes involved in cell proliferation[1]. One critical target is Human Topoisomerase I (Hu Topo I), an enzyme that relaxes DNA supercoiling during replication and transcription. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells[1].

  • Other Activities: The benzimidazole core has been associated with antihelmintic, antifungal, and antiviral properties[1]. More recently, derivatives have been investigated as 17β-HSD10 inhibitors for potential application in treating Alzheimer's disease[13].

Conceptual Signaling Pathway: Topoisomerase I Inhibition

The diagram below illustrates the conceptual mechanism by which a benzimidazole-based compound could act as a Topoisomerase I inhibitor, a known mechanism for this class of molecules.

G cluster_0 Cell Nucleus DNA Supercoiled DNA TopoI Topoisomerase I (Topo I) DNA->TopoI Binds Complex DNA-Topo I Cleavable Complex TopoI->Complex Creates Nick Religated Relaxed DNA Complex->Religated Re-ligation Damage Permanent DNA Strand Break Complex->Damage Replication Fork Collision Religated->DNA Replication/ Transcription Apoptosis Apoptosis / Cell Death Damage->Apoptosis Benzimidazole Benzimidazole Derivative Benzimidazole->Complex Stabilizes

Caption: Conceptual pathway of Topoisomerase I inhibition by benzimidazoles.

Safety and Handling

This compound is classified as harmful and can cause serious eye damage.

  • Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[5][7]

  • Precautionary Statements: P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be performed in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride, a benzimidazole derivative with potential therapeutic applications. The document outlines its synthesis, physicochemical properties, and biological activity, with a focus on its evaluation as an anthelmintic agent. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Chemical and Physical Properties

2-(1H-Benzo[d]imidazol-2-yl)ethanamine, also known as 2-(2-aminoethyl)benzimidazole, is a heterocyclic compound.[1] The dihydrochloride salt has a molecular weight of 234.13 g/mol and the empirical formula C₉H₁₁N₃ · 2HCl.[1]

PropertyValueReference
Molecular FormulaC₉H₁₁N₃ · 2HCl[1]
Molecular Weight234.13 g/mol [1]
IUPAC Name2-(1H-benzimidazol-2-yl)ethan-1-amine;dihydrochloride
SMILESCl.Cl.NCCc1nc2ccccc2[nH]1[1]
InChI KeyLKFGBWROFLZYQJ-UHFFFAOYSA-N[1]
Assay97%[1]

Synthesis

A novel series of 2-(2-aminoethyl)-1H-benzimidazole derivatives can be synthesized from o-phenylenediamine and β-alanine. The general synthetic route involves the condensation of these two precursors.[2]

Experimental Protocol: Synthesis of 2-(2-aminoethyl)-1H-Benzimidazole Derivatives[2]

Materials:

  • o-phenylenediamine

  • β-alanine

  • Hydrochloric acid (HCl)

  • Ice cold water

  • Various substituted aromatic aldehydes

  • Ethanol

  • TLC plates

  • Mobile phase: Ethyl acetate: Toluene (7:3)

Procedure:

  • Synthesis of 2-(2-aminoethyl)-1H-Benzimidazole Dihydrochloride:

    • A mixture of o-phenylenediamine and β-alanine is heated in the presence of hydrochloric acid.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice-cold water.

    • The resulting crystals of 2-(2-aminoethyl)-1H-benzimidazole dihydrochloride are collected and dried.

    • The reported yield for the dihydrochloride salt is 54% with a melting point of 120°C.[2]

  • Synthesis of Schiff Base Derivatives:

    • An equimolar mixture of 2-(2-aminoethyl)-1H-benzimidazole and a substituted aromatic aldehyde is refluxed in ethanol for 4-5 hours.

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is poured into ice-cold water.

    • The separated solid product is filtered, dried, and recrystallized from ethanol.

Characterization:

The synthesized compounds are typically characterized by spectral analysis, including Fourier-transform infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[2]

Biological Activity: Anthelmintic Potential

Derivatives of 2-(2-aminoethyl)-1H-benzimidazole have been evaluated for their in-vitro anthelmintic activity using the Indian earthworm model (Pheretima posthuma).

Experimental Protocol: In-Vitro Anthelmintic Activity Assay[2]

Materials:

  • Indian earthworms (Pheretima posthuma)

  • Test compounds (derivatives of 2-(2-aminoethyl)-1H-benzimidazole)

  • Albendazole (reference standard)

  • Distilled water

  • Petri dishes

Procedure:

  • Earthworms of approximately equal size are placed in Petri dishes.

  • The worms are exposed to solutions of the test compounds at various concentrations.

  • The time taken for paralysis and death of the worms is recorded.

  • Paralysis is defined as the state where the worms are unable to move, even when shaken.

  • Death is confirmed when the worms show no movement in distilled water.

  • Albendazole is used as a positive control.

Quantitative Data: Anthelmintic Activity and Molecular Docking

The following table summarizes the in-vitro anthelmintic activity and molecular docking scores of synthesized 2-(2-aminoethyl)-1H-benzimidazole derivatives.[2]

Compound CodeR-group (Substituent on Aldehyde)M.P (°C)% YieldParalysis Time (min)Death Time (min)Dock Score
A14-Chloro218603545-5.73
A24-Bromo160644060-5.23
A34-Nitro175592535-6.93
A43-Nitro180623040-6.83
A52-Chloro220654050-5.53
A62-Hydroxy185633545-6.13
A72-amino--3040-6.03
Albendazole---2030-7.13

Mechanism of Action and Signaling Pathway

The anthelmintic activity of benzimidazole derivatives is primarily attributed to their ability to inhibit the polymerization of β-tubulin in parasitic worms.[2] This disruption of microtubule formation leads to impaired cellular processes and ultimately, the death of the parasite.

Molecular docking studies have been performed to investigate the binding interactions of 2-(2-aminoethyl)-1H-benzimidazole derivatives with the β-tubulin receptor.[2] These studies help in understanding the structure-activity relationship and in the design of more potent anthelmintic agents.

Below is a diagram illustrating the proposed mechanism of action.

G cluster_drug Drug Action cluster_parasite Parasite Cell Benzimidazole 2-(2-aminoethyl)-1H- benzimidazole derivative BetaTubulin β-Tubulin Benzimidazole->BetaTubulin Binds to Microtubules Microtubule Polymerization BetaTubulin->Microtubules Inhibits CellFunction Essential Cellular Functions (e.g., nutrient uptake, cell division) Microtubules->CellFunction Disrupts Paralysis Paralysis and Death CellFunction->Paralysis Leads to

Caption: Proposed mechanism of anthelmintic action of 2-(2-aminoethyl)-1H-benzimidazole derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of 2-(2-aminoethyl)-1H-benzimidazole derivatives as potential anthelmintic agents.

G start Start synthesis Synthesis of 2-(2-aminoethyl)-1H-benzimidazole derivatives start->synthesis purification Purification and Characterization (TLC, MP, FTIR, NMR) synthesis->purification invitro In-vitro Anthelmintic Assay (Pheretima posthuma) purification->invitro docking Molecular Docking Study (β-Tubulin) purification->docking data_analysis Data Analysis (Paralysis/Death Time, Dock Score) invitro->data_analysis docking->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end Conclusion and Lead Optimization sar->end

Caption: Workflow for the synthesis and evaluation of anthelmintic 2-(2-aminoethyl)-1H-benzimidazole derivatives.

References

The Rise of Benzimidazoles: A Technical Guide to Novel Kinase Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern oncology and therapeutic development, the pursuit of highly selective and potent kinase inhibitors remains a paramount objective. Among the myriad of scaffolds explored, the benzimidazole core has emerged as a privileged structure, demonstrating remarkable versatility and efficacy in targeting a spectrum of protein kinases implicated in tumorigenesis and other proliferative disorders. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the discovery of novel benzimidazole-based kinase inhibitors. This guide provides a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of critical signaling pathways to facilitate a deeper understanding and further innovation in this promising area of medicinal chemistry.

Key Signaling Pathways in Focus

The therapeutic efficacy of benzimidazole-based kinase inhibitors is rooted in their ability to modulate critical signaling cascades that govern cell proliferation, survival, and angiogenesis. This guide focuses on three key pathways that are frequently dysregulated in cancer and are prominent targets for these inhibitors: the VEGFR, PI3K/Akt/mTOR, and RAF/MEK/ERK signaling pathways.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS Survival Cell Survival AKT->Survival Permeability Vascular Permeability eNOS->Permeability Benzimidazole_Inhibitor Benzimidazole Inhibitor Benzimidazole_Inhibitor->VEGFR2 Inhibits

Figure 1. Simplified VEGFR-2 Signaling Pathway.

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Benzimidazole derivatives have shown significant promise as inhibitors of VEGFR-2, a key receptor in this pathway.[3][4]

PI3K_Akt_mTOR_Signaling_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Survival AKT->Survival CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits Benzimidazole_Inhibitor Benzimidazole Inhibitor Benzimidazole_Inhibitor->PI3K Inhibits

Figure 2. The PI3K/Akt/mTOR Signaling Cascade.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5][6] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several benzimidazole-based compounds have been developed as potent inhibitors of PI3K.[7][8]

RAF_MEK_ERK_Signaling_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Proliferation GeneExpression->Proliferation Survival Survival GeneExpression->Survival Benzimidazole_Inhibitor Benzimidazole Inhibitor Benzimidazole_Inhibitor->BRAF Inhibits

Figure 3. The RAF/MEK/ERK (MAPK) Signaling Pathway.

The RAF/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and prevent apoptosis.[9][10] Mutations in components of this pathway, particularly BRAF, are common in various cancers. Benzimidazole-based inhibitors targeting BRAF have shown significant clinical efficacy.[11]

Quantitative Data on Benzimidazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of selected novel benzimidazole-based compounds against their target kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: Benzimidazole-Based VEGFR-2 Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
Compound VVEGFR-2930[4]
Derivative IIVEGFR-23.5[4]
Representative CompoundVEGFR530[12]
Benzimidazole Hybrids (range)VEGFR-26.7 - 107[3]

Table 2: Benzimidazole-Based PI3K Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
CPL302415 (Compound 6)PI3Kδ18[7]
Compound 11PI3Kδ52[7]
Compound 4wPI3K1550[8]
Exemplified Compounds (range)PI3Kβ1 - 10000[13]
Compound 37PI3Kδ16
Compound 38PI3Kδ19

Table 3: Benzimidazole-Based BRAF Inhibitors

Compound IDTarget KinaseIC50 (µM)Reference
Compound 2BRAFV600E2[11]
Compound 3BRAFV600E14[11]
Compound 4BRAFV600E1.70[14]
Compound 10BRAFV600E0.49[15]
Compound 14cBRAFV600E0.009[15]

Table 4: Multi-Targeted Benzimidazole-Based Kinase Inhibitors

Compound IDTarget KinasesIC50 (µM)Reference
Compound 4cEGFR / BRAFV600E0.08 / 0.06[16]
Compound 4eEGFR / BRAFV600E0.09 / 0.07[16]
Benzimidazole Hybrids (range)EGFR0.048 - 0.109[3]

Experimental Protocols

The successful discovery and characterization of novel kinase inhibitors rely on robust and reproducible experimental methodologies. This section provides detailed protocols for key in vitro and cell-based assays commonly employed in the evaluation of benzimidazole-based kinase inhibitors.

General Workflow for Kinase Inhibitor Discovery

Kinase_Inhibitor_Discovery_Workflow Synthesis Synthesis of Benzimidazole Derivatives Biochemical_Screening In Vitro Kinase Assay (Biochemical Screening) Synthesis->Biochemical_Screening IC50_Determination IC50 Determination Biochemical_Screening->IC50_Determination Cell_Based_Assays Cell-Based Assays IC50_Determination->Cell_Based_Assays Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Based_Assays->Viability_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot) Cell_Based_Assays->Target_Engagement Lead_Optimization Lead Optimization (SAR Studies) Viability_Assay->Lead_Optimization Target_Engagement->Lead_Optimization Lead_Optimization->Synthesis Iterative Process Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Figure 4. General Experimental Workflow.

Synthesis of Benzimidazole Derivatives

A general and efficient method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with various aldehydes.

  • Reaction: A mixture of an appropriately substituted o-phenylenediamine (1 equivalent) and an aldehyde (1 equivalent) is prepared.

  • Catalyst and Solvent: The reaction is typically carried out in the presence of a catalyst, such as ferric chloride (FeCl3) supported on alumina (Al2O3), in a solvent like dimethylformamide (DMF).

  • Conditions: The reaction mixture is stirred at ambient temperature for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up, and the crude product is purified, often by column chromatography, to yield the desired 2-substituted benzimidazole.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1][17]

  • Reagent Preparation:

    • Prepare a stock solution of the benzimidazole inhibitor in DMSO.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase enzyme to all wells except the negative control.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the benzimidazole inhibitor and a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot for Target Engagement

Western blotting is used to detect the phosphorylation status of a target kinase or its downstream substrates, providing evidence of target engagement by the inhibitor within the cell.

  • Cell Lysis:

    • Treat cells with the benzimidazole inhibitor at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and then lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein and a primary antibody for the total form of the protein (as a loading control).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein. A decrease in the phosphorylated form in the presence of the inhibitor indicates target engagement.

References

The Pharmacology of 2-Substituted Benzimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, represents a privileged structure in medicinal chemistry. Its structural similarity to endogenous purines allows it to readily interact with a wide array of biological targets, making it a cornerstone for the development of therapeutic agents. Among its many derivatives, 2-substituted benzimidazoles have garnered significant attention due to their broad and potent pharmacological activities. This technical guide provides an in-depth exploration of the pharmacology of this important class of compounds, focusing on their mechanisms of action, structure-activity relationships, and therapeutic applications. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the 2-substituted benzimidazole core.

Mechanism of Action

The diverse pharmacological effects of 2-substituted benzimidazoles stem from their ability to modulate a variety of biological pathways. The specific mechanism of action is highly dependent on the nature of the substituent at the 2-position, as well as substitutions on the benzimidazole ring system itself.

Anthelmintic Activity

A prominent and well-established mechanism of action for several 2-substituted benzimidazoles, such as albendazole and mebendazole, is the disruption of microtubule polymerization in parasitic helminths. These compounds bind with high affinity to the β-tubulin subunit of the parasite, inhibiting its polymerization with α-tubulin to form microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, paralysis and death of the parasite.

Anticancer Activity

The anticancer properties of 2-substituted benzimidazoles are multifaceted and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. A significant number of derivatives have been developed as inhibitors of protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site of these kinases, they block the downstream signaling cascades that promote tumor growth and the formation of new blood vessels that supply the tumor. Some derivatives also exert their anticancer effects by intercalating with DNA or inhibiting topoisomerase enzymes, leading to DNA damage and apoptosis.

Anti-inflammatory Activity

The anti-inflammatory effects of 2-substituted benzimidazoles are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. By blocking the activity of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Antimicrobial Activity

The antimicrobial mechanism of 2-substituted benzimidazoles can vary. Some compounds are known to inhibit microbial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Others may disrupt the microbial cell membrane or interfere with key metabolic pathways.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various 2-substituted benzimidazole derivatives across different pharmacological activities, as reported in the scientific literature.

Table 1: Anticancer Activity of 2-Substituted Benzimidazoles

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
1 2-(4-Methoxyphenyl)MCF-72.757 (µg/ml)[1]
2 2-(4-Chlorophenyl)MCF-72.875 (µg/ml)[1]
3 Benzimidazole-triazole hybridHepG-23.87[2]
4 Benzimidazole-triazole hybridHCT-1168.34[2]
5 1,2-disubstituted benzimidazoleA549111.70[3]
6 1,2-disubstituted benzimidazoleDLD-1185.30[3]
7 Benzimidazole-triazole hybridMCF-724[4]
8 Benzimidazole-triazole hybridMCF-728[4]

Table 2: Antimicrobial Activity of 2-Substituted Benzimidazoles

Compound ID2-SubstituentMicroorganismMIC (µg/mL)Reference
9 N-alkyl-2-substitutedE. coli (TolC mutant)2[5]
10 N-alkyl-2-substitutedE. coli (TolC mutant)16[5]
11 Phenyl-substituted triazoleMRSA16[5]
12 Phenyl-substituted triazoleE. faecalis32[5]
13 2-MethanthiolS. epidermidis32[6]
14 2-MethanthiolS. haemolyticus32[6]

Table 3: Anti-inflammatory Activity of 2-Substituted Benzimidazoles

Compound ID2-SubstituentAssayIC50 (µM)Reference
15 Indole-2-formamide benzimidazole[2,1-b]thiazoleNO production10.992[2]
16 Indole-2-formamide benzimidazole[2,1-b]thiazoleIL-6 production2.294[2]
17 Indole-2-formamide benzimidazole[2,1-b]thiazoleTNF-α production12.901[2]
18 Pyrazole-thiourea-benzimidazole hybridCOX-2 Inhibition0.0002272[7]
19 Pyrazole-thiourea-benzimidazole hybridCOX-2 Inhibition0.0000283[7]
20 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazoleCOX-2 Inhibition0.48[7]

Experimental Protocols

Detailed methodologies for key pharmacological assays are provided below to facilitate the evaluation of 2-substituted benzimidazole derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability and the IC50 value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a microorganism in a liquid medium.

Materials:

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds and standard antimicrobial agents

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of each test compound and standard drug in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • From a fresh culture (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL. Include a positive control (microorganism in broth without any compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Determine the MIC visually as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Optionally, the growth can be quantified by reading the absorbance at 600 nm using a microplate reader.

Anthelmintic Activity: In Vitro Assay on Adult Earthworms

This assay provides a preliminary screening of the anthelmintic activity of test compounds.

Materials:

  • Adult Indian earthworms (Pheretima posthuma)

  • Test compounds and reference standard (e.g., Albendazole, Piperazine citrate)

  • Vehicle (e.g., 1% CMC, 5% DMF in saline)

  • Saline solution

  • Petri dishes

  • Warm water bath (37°C)

Procedure:

  • Collect adult earthworms of approximately equal size and wash them with saline to remove any adhering dirt.

  • Divide the worms into groups of at least six worms each in separate Petri dishes.

  • Prepare solutions of the test compounds and the reference standard at desired concentrations in the chosen vehicle. A vehicle control group should also be prepared.

  • Add the prepared solutions to the respective Petri dishes containing the earthworms.

  • Observe the worms for paralysis and death. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed when the worms lose their motility and fade in color.

  • Record the time taken for paralysis and death of each worm in all the groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacology of 2-substituted benzimidazoles.

anticancer_pathway Ligand Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR-2) Ligand->Receptor Binds to Dimerization Receptor Dimerization Receptor->Dimerization Benzimidazole 2-Substituted Benzimidazole Inhibitor Benzimidazole->Receptor Inhibits (ATP-competitive) Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling_Proteins Downstream Signaling Proteins (e.g., Ras, PI3K) Autophosphorylation->Signaling_Proteins Activates MAPK_Pathway MAPK Pathway Signaling_Proteins->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway Signaling_Proteins->PI3K_AKT_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Survival Cell Survival PI3K_AKT_Pathway->Survival Angiogenesis Angiogenesis PI3K_AKT_Pathway->Angiogenesis antiinflammatory_pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Liberates COX2 COX-2 Enzyme Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Benzimidazole 2-Substituted Benzimidazole Benzimidazole->COX2 Inhibits Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates experimental_workflow Start Start: Synthesized 2-Substituted Benzimidazole In_Vitro In Vitro Screening (e.g., MTT, MIC assays) Start->In_Vitro Lead_Identification Lead Compound Identification In_Vitro->Lead_Identification In_Vivo In Vivo Efficacy (Animal Models) Lead_Identification->In_Vivo SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vivo->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->In_Vitro Iterative Screening Preclinical Preclinical Development Lead_Optimization->Preclinical End IND Submission Preclinical->End

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride is a benzimidazole derivative. Compounds within this structural class have been noted for their potential activity as antagonists of the histamine H4 receptor (H4R). The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T cells. It is implicated in inflammatory and immune responses, making it a therapeutic target for conditions such as allergic rhinitis, asthma, and atopic dermatitis.

These application notes provide a framework for the in vitro characterization of this compound, focusing on its potential antagonist activity at the human histamine H4 receptor. The described protocols cover essential assays to determine the binding affinity and functional potency of the compound.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor predominantly couples to the Gαi/o family of G proteins. Upon activation by an agonist like histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium.[1][2][3] An antagonist will block these agonist-induced signaling events.

H4R_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine (Agonist) H4R Histamine H4 Receptor (H4R) Histamine->H4R Binds & Activates Antagonist 2-(1H-Benzo[d]imidazol-2-yl) ethanamine dihydrochloride (Antagonist) Antagonist->H4R Binds & Blocks G_protein Gαi/o Gβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ PLC->Ca2

Caption: Histamine H4 Receptor Signaling Pathway and Antagonist Action.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in key in vitro assays.

Table 1: Radioligand Binding Affinity

CompoundReceptorRadioligandKi (nM)
This compoundHuman H4[³H]-Histamine85
JNJ 7777120 (Reference Compound)Human H4[³H]-Histamine15

Table 2: Functional Antagonist Potency

Assay TypeAgonistCell LineParameterIC50 (nM)
cAMP Inhibition AssayHistamineCHO-hH4RIC50120
Calcium Mobilization AssayHistamineHEK293-hH4RIC50150

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the human histamine H4 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow A Prepare serial dilutions of test compound B Incubate membranes expressing hH4R with radioligand and test compound A->B C Separate bound and free radioligand by filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Analyze data to determine IC50 and Ki D->E

Caption: Experimental Workflow for Radioligand Binding Assay.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H4 receptor.

  • Radioligand: [³H]-Histamine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM unlabeled histamine or a potent H4R ligand like JNJ 7777120.

  • Test Compound: this compound.

  • Equipment: 96-well plates, glass fiber filters, cell harvester, liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Cell membranes (e.g., 20-40 µg of protein)

    • [³H]-Histamine (at a concentration near its Kd, e.g., 5 nM)

    • Either the test compound at various concentrations, buffer for total binding, or the non-specific binding control.

  • Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Functional Assay

This assay measures the functional potency (IC50) of the test compound as an antagonist by quantifying its ability to reverse the agonist-induced inhibition of cAMP production.

Workflow for cAMP Inhibition Assay

cAMP_Assay_Workflow A Seed hH4R-expressing cells in a 96-well plate B Pre-incubate cells with serial dilutions of test compound A->B C Stimulate cells with histamine (agonist) and forskolin B->C D Incubate to allow cAMP production C->D E Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) D->E F Analyze data to determine IC50 E->F

Caption: Experimental Workflow for cAMP Inhibition Assay.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human histamine H4 receptor.

  • Assay Buffer: HBSS with 5 mM HEPES and 0.1% BSA.

  • Agonist: Histamine.

  • Stimulant: Forskolin (to activate adenylyl cyclase).

  • Test Compound: this compound.

  • cAMP Detection Kit: A commercial kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

  • Culture and harvest cells expressing the human H4R.

  • Resuspend the cells in assay buffer to the desired density.

  • Dispense serial dilutions of the test compound into a 384-well plate.

  • Add a fixed concentration of histamine (typically the EC80 concentration) to all wells except the basal control.

  • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Add the cell suspension to all wells.

  • Incubate at room temperature for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the test compound concentration to determine the IC50 value.

Calcium Mobilization Functional Assay

This assay measures the ability of the test compound to block agonist-induced increases in intracellular calcium, providing another measure of its functional antagonist potency.[1][2]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human histamine H4 receptor.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar indicator.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Agonist: Histamine.

  • Test Compound: this compound.

  • Equipment: Fluorescence plate reader with an automated injection system.

Protocol:

  • Seed cells into 96-well black-walled, clear-bottom plates and culture overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

  • Inject a fixed concentration of histamine (typically the EC80) into each well and immediately begin recording the fluorescence signal over time.

  • The antagonist activity is quantified by the reduction in the agonist-induced fluorescence peak.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

References

Application Notes and Protocols for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note 1: Anticancer Activity in Xenograft Tumor Models

Benzimidazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the stabilization of p53 and inhibition of topoisomerase I.[1][2] The following protocols are based on studies of such derivatives in mouse xenograft models.[3]

Quantitative Data Summary
Compound IDTarget/PathwayAnimal ModelCancer Cell LineAdministration RouteDosing RegimenObserved EffectReference
8j (MD102) TG2 Inhibition, p53 StabilizationXenograftACHN (Renal)Oral & IntraperitonealNot SpecifiedInhibitory effect on tumor growth[3]
12b Topoisomerase I InhibitionNot Specified (In vitro data)60 Human Cancer Cell LinesNot ApplicableGI50: 0.16-3.6 µMPotent growth inhibition[1][2]
CTL-06 FASN InhibitionNot Specified (In vitro data)HCT-116 (Colon)Not ApplicableIC50: 3 ± 0.25 µMFASN inhibition, apoptosis induction[4]
CTL-12 FASN InhibitionNot Specified (In vitro data)HCT-116 (Colon)Not ApplicableIC50: 2.5 ± 0.25 µMFASN inhibition, apoptosis induction[4]
Experimental Protocol: Subcutaneous Xenograft Mouse Model

This protocol outlines the key steps for evaluating the anticancer efficacy of a test compound in a cell line-derived subcutaneous xenograft model.

1. Cell Culture:

  • Human cancer cell lines (e.g., ACHN for renal carcinoma) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Models:

  • Immunocompromised mice, such as athymic nude or SCID mice (4-6 weeks old), are used to prevent the rejection of human tumor cells.

  • Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.

3. Tumor Cell Implantation:

  • A suspension of 1-10 million cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or Matrigel is injected subcutaneously into the flank of the mice.

4. Tumor Growth Monitoring:

  • Tumor size is measured regularly (e.g., twice weekly) using calipers.

  • Tumor volume is calculated using the formula: Volume = (length × width²) / 2 .

5. Treatment Administration:

  • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

  • The test compound, 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride, is formulated in a suitable vehicle (e.g., saline, PBS with a solubilizing agent) and administered via the desired route (e.g., oral gavage, intraperitoneal injection).

  • The control group receives the vehicle only.

6. Efficacy Evaluation:

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors may be excised for further analysis (e.g., histology, immunohistochemistry for biomarkers like p53 and Ki-67).[3]

Visualizations

G cluster_prep Preparation cluster_implant Implantation cluster_exp Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture (e.g., ACHN) cell_harvest Cell Harvest & Resuspension cell_culture->cell_harvest injection Subcutaneous Injection of Cells cell_harvest->injection animal_model Immunocompromised Mice (e.g., Nude Mice) animal_model->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (Oral/IP) randomization->treatment endpoint Endpoint Analysis (Tumor Volume, Body Weight) treatment->endpoint ex_vivo Ex Vivo Analysis (IHC for p53, Ki-67) endpoint->ex_vivo G benzimidazole Benzimidazole Derivative (e.g., 8j) tg2 Transglutaminase 2 (TG2) benzimidazole->tg2 inhibits p53_stabilization p53 Stabilization benzimidazole->p53_stabilization p53 p53 tg2->p53 destabilizes apoptosis Apoptosis p53->apoptosis induces p53_stabilization->apoptosis tumor_growth Tumor Growth apoptosis->tumor_growth inhibits inhibition Inhibition promotion Promotion G start Acclimatize Mice grouping Randomize into Groups (Control, Model, Positive, Test) start->grouping admin Administer Compound/Vehicle (p.o. or i.p.) grouping->admin induce Induce Edema with Xylene on Right Ear admin->induce euthanize Euthanize Mice after 30 min induce->euthanize collect Collect Ear Punches (Left and Right) euthanize->collect weigh Weigh Ear Punches collect->weigh calculate Calculate Edema Inhibition weigh->calculate G lps LPS tlr4 TLR4 lps->tlr4 nf_kb_pathway NF-κB Pathway tlr4->nf_kb_pathway i_kappa_b_alpha IκBα Phosphorylation nf_kb_pathway->i_kappa_b_alpha p65 p65 Expression nf_kb_pathway->p65 pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α) i_kappa_b_alpha->pro_inflammatory p65->pro_inflammatory benzimidazole Benzimidazole Derivative (e.g., 6e) benzimidazole->i_kappa_b_alpha restores benzimidazole->p65 restores G cluster_acquisition start Pre-training (Visible Platform) acquisition Acquisition Phase (4-5 days) (Hidden Platform) start->acquisition probe Probe Trial (Platform Removed) acquisition->probe trial1 Trial 1 analysis Data Analysis (Escape Latency, Time in Quadrant) probe->analysis trial2 Trial 2 trial3 Trial 3 trial4 Trial 4 G benzimidazole Benzimidazole Derivative (e.g., Compound 33) hsd10 17β-HSD10 benzimidazole->hsd10 inhibits a_beta Amyloid Beta (Aβ) Neurotoxicity hsd10->a_beta potentiates cognitive_impairment Cognitive Impairment a_beta->cognitive_impairment

References

Application Notes and Protocols for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published literature and data regarding the use of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride in cell culture applications did not yield specific experimental protocols, quantitative data, or established effects on cellular signaling pathways.

The broader class of benzimidazole derivatives has been investigated for various biological activities. For instance, different substituted benzimidazoles have shown potential as inhibitors of specific enzymes or as cytotoxic agents against cancer cell lines.[7][8][9] However, this general information on related compounds does not provide a basis for creating specific, reliable protocols or data tables for the requested molecule.

Due to the lack of specific data for this compound, the following sections on quantitative data, experimental protocols, and signaling pathways cannot be completed. The generation of diagrams is also not possible without information on the compound's mechanism of action.

Researchers interested in investigating the biological effects of this compound in cell culture would need to perform initial exploratory studies to determine its solubility, stability in culture media, and cytotoxic concentrations across various cell lines. Standard assays such as MTT or resazurin reduction assays would be suitable for determining its effect on cell viability. Subsequent mechanistic studies would be required to elucidate any specific biological targets or effects on signaling pathways.

It is recommended to consult scientific literature for general protocols on testing novel compounds in cell culture and to adapt these based on the specific research question and cell types being used. Without foundational research on this particular compound, providing detailed, validated application notes and protocols is not feasible.

References

Application Notes and Protocols for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride is a benzimidazole derivative of interest in various research fields, including medicinal chemistry and proteomics.[1] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the dissolution of this compound in both aqueous and organic solvents, along with relevant physicochemical data.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Appearance White to slightly grey crystalline powder
Molecular Formula C₉H₁₁N₃ · 2HCl
Molecular Weight 234.12 g/mol
Melting Point 235°C
Purity ≥97%
Storage Room temperature, inert atmosphere

Solubility Characteristics

Benzimidazole compounds are generally weakly basic, and their solubility is often pH-dependent.[2] As a dihydrochloride salt, 2-(1H-Benzo[d]imidazol-2-yl)ethanamine is expected to have enhanced solubility in aqueous solutions compared to its free base form. Solubility is significantly increased in acidic conditions due to the protonation of the basic nitrogen atoms in the benzimidazole ring and the ethylamine side chain. For some benzimidazole derivatives, maximum aqueous solubility is achieved at a low pH, such as pH 2.[3]

For non-aqueous applications, dimethyl sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions of benzimidazole-based compounds.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is suitable for experiments requiring an aqueous solution of the compound, such as in many biological assays.

Materials:

  • This compound

  • Sterile deionized water or a suitable acidic buffer (e.g., citrate buffer, pH 3-5)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pH meter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add a small volume of sterile deionized water or acidic buffer to the tube.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can also be applied to aid dissolution, but care should be taken to avoid degradation.

  • pH Adjustment (if using water): If dissolving in water, the resulting solution will be acidic. The pH can be adjusted if required by the experimental conditions, but be aware that increasing the pH may decrease the solubility and could lead to precipitation.

  • Final Volume: Once the compound is fully dissolved, add the remaining solvent to reach the final desired concentration.

  • Sterilization: If required for the application, sterile filter the final solution through a 0.22 µm syringe filter.

  • Storage: Store the aqueous solution at 4°C for short-term use or in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a DMSO Stock Solution

This protocol is ideal for creating a highly concentrated stock solution for serial dilution into aqueous media for in vitro assays.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: In a sterile tube, weigh the required amount of this compound.

  • DMSO Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).

  • Dissolution:

    • Vortex the tube for 2-3 minutes until the compound is completely dissolved.

    • If necessary, use a sonicator for 5-10 minutes to facilitate dissolution.

  • Storage: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C or -80°C to protect from moisture and light.

Important Consideration for DMSO Stocks: When diluting the DMSO stock into an aqueous buffer for an experiment, add the DMSO stock to the buffer and mix immediately and thoroughly. This helps to prevent the compound from precipitating out of the solution. The final concentration of DMSO in the assay should typically be kept low (e.g., <0.5%) to minimize solvent-induced artifacts.

Visualizing the Dissolution Workflow

The following diagrams illustrate the workflows for preparing aqueous and DMSO stock solutions of this compound.

Aqueous_Solution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Final Steps weigh Weigh Compound add_solvent Add Aqueous Solvent (Water or Acidic Buffer) weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate (Optional) vortex->sonicate If not dissolved adjust_pH Adjust pH (If Needed) vortex->adjust_pH warm Warm Gently (Optional) sonicate->warm If still not dissolved sonicate->adjust_pH warm->adjust_pH final_vol Add Solvent to Final Volume adjust_pH->final_vol filter Sterile Filter (Optional) final_vol->filter store Store Solution filter->store

Caption: Workflow for preparing an aqueous stock solution.

DMSO_Solution_Workflow cluster_prep_dmso Preparation cluster_dissolve_dmso Dissolution cluster_storage_dmso Storage weigh_dmso Weigh Compound add_dmso Add Anhydrous DMSO weigh_dmso->add_dmso vortex_dmso Vortex add_dmso->vortex_dmso sonicate_dmso Sonicate (Optional) vortex_dmso->sonicate_dmso If not dissolved aliquot_dmso Aliquot vortex_dmso->aliquot_dmso sonicate_dmso->aliquot_dmso store_dmso Store at -20°C or -80°C aliquot_dmso->store_dmso

Caption: Workflow for preparing a DMSO stock solution.

References

Application Notes and Protocols for Kinase Inhibition Assays Using 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, including signal transduction, metabolism, and cell cycle progression. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prominent targets for therapeutic drug development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various kinase inhibitors.[1] 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride is a benzimidazole-containing compound available for proteomics research and drug discovery.[2] These application notes provide a comprehensive protocol for evaluating the inhibitory potential of this compound against a specific kinase of interest using an in vitro kinase inhibition assay.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 2-(1H-Benzoimidazol-2-yl)ethylamine, is presented in Table 1. This information is essential for its accurate handling and preparation in a laboratory setting.

PropertyValue
IUPAC Name 2-(1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride[3]
Alternate Names 2-(1H-Benzimidazol-2-yl)ethanamine dihydrochloride[2]
CAS Number 496-42-4 (parent), 4499-07-4 (dihydrochloride)[2][4]
Molecular Formula C₉H₁₁N₃ (parent)[2]
Molecular Weight 161.21 g/mol (parent)[2]
Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound should be determined against a panel of kinases to assess its potency and selectivity. The results are typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A hypothetical kinase inhibition profile is summarized in Table 2.

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM) (Control)
Kinase AUser-determined value0.02
Kinase BUser-determined value0.015
Kinase CUser-determined value0.150
Kinase DUser-determined value0.005

Staurosporine is a non-selective kinase inhibitor and is often used as a positive control.[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[5]

Materials:

  • This compound

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[5]

  • ADP-Glo™ Kinase Assay Kit (or a similar luminescence-based ADP detection kit)

  • 100% DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.[5]

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[5]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[5]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activates Ligand Growth Factor Ligand->Receptor Binds Inhibitor 2-(1H-Benzo[d]imidazol-2-yl) ethanamine dihydrochloride Inhibitor->Kinase_Domain Inhibits Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylates (ATP -> ADP) Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Leads to

Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Plate_Setup Add compound and kinase to 96-well plate Compound_Prep->Plate_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP solutions Reagent_Prep->Plate_Setup Incubation1 Pre-incubate to allow inhibitor binding Plate_Setup->Incubation1 Reaction_Start Initiate reaction with Substrate/ATP mixture Incubation1->Reaction_Start Incubation2 Incubate at 30°C Reaction_Start->Incubation2 Reaction_Stop Stop reaction and deplete ATP (ADP-Glo™ Reagent) Incubation2->Reaction_Stop Signal_Gen Generate luminescent signal (Kinase Detection Reagent) Reaction_Stop->Signal_Gen Read_Plate Measure luminescence with plate reader Signal_Gen->Read_Plate Data_Plot Plot luminescence vs. log(inhibitor concentration) Read_Plate->Data_Plot IC50_Calc Calculate IC50 value using sigmoidal dose-response curve Data_Plot->IC50_Calc

Caption: Experimental Workflow for Kinase Inhibition Assay.

References

Application of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities. Various derivatives of 1H-benzo[d]imidazole have been extensively investigated in oncology for their potential as targeted therapeutic agents. While specific research on 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride is not extensively documented in the provided literature, the broader class of benzimidazole-containing compounds has shown significant promise in targeting key pathways involved in cancer progression. These compounds have been developed as inhibitors of various critical enzymes and proteins, including protein kinases, topoisomerases, and epigenetic modulators.

This document provides an overview of the application of benzimidazole derivatives in cancer research, with a focus on their mechanisms of action, and includes generalized protocols for key experimental assays. The information presented is intended to guide researchers and drug development professionals in exploring the therapeutic potential of this class of compounds.

Mechanism of Action and Therapeutic Targets

Benzimidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Multi-Kinase Inhibition: Certain benzimidazole hybrids have demonstrated potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs) that are often dysregulated in cancer. These include EGFR, HER2, VEGFR2, and CDK2, leading to the suppression of cancer cell proliferation and survival.[1]

  • Induction of Apoptosis: Mechanistic studies have revealed that some benzimidazole compounds can induce apoptosis in cancer cells. This is often achieved by modulating the expression of key apoptosis-related proteins, such as the upregulation of pro-apoptotic Bax and caspase-3, and the downregulation of anti-apoptotic Bcl-2.[1]

  • p53 Stabilization: Overexpression of transglutaminase 2 (TGase 2) can lead to the inactivation of the tumor suppressor protein p53. Novel 1H-benzo[d]imidazole-4,7-dione based TGase 2 inhibitors have been shown to stabilize p53, leading to the induction of apoptosis and inhibition of downstream signaling pathways like PI3K/AKT/mTOR.[2]

  • Topoisomerase I Inhibition: Some novel 1H-benzo[d]imidazole derivatives have been identified as human topoisomerase I (Hu Topo I) inhibitors. These compounds bind to DNA and inhibit the enzyme's function, leading to DNA damage and cell cycle arrest, primarily at the G2/M phase.[3]

  • Epigenetic Modulation: Benzimidazole derivatives have also been explored as inhibitors of bromodomain and extra-terminal domain (BET) family proteins. By inhibiting these epigenetic readers, they can decrease the expression of oncogenes like c-Myc, leading to cell cycle arrest and apoptosis.[4]

  • Syk Inhibition: In hematological malignancies, spleen tyrosine kinase (Syk) is a crucial component of the B cell receptor (BCR) signaling pathway. Novel benzimidazole-pyrazole derivatives have been developed as potent Syk inhibitors, showing efficacy in preclinical models of blood cancers.[5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various benzimidazole derivatives against different cancer cell lines and protein targets.

Table 1: Cytotoxic Activity of Benzimidazole Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
6c Four different cancer cell lines7.82 - 10.21[1]
6h Four different cancer cell lines< 30[1]
6i Four different cancer cell lines7.82 - 10.21[1]
8j (MD102) ACHN (Renal)2.15[2]
8j (MD102) Caki-1 (Renal)1.98[2]
11a Panel of 60 human cancer cell lines0.16 - 3.6[3]
12a Panel of 60 human cancer cell lines0.16 - 3.6[3]
12b Panel of 60 human cancer cell lines0.16 - 3.6[3]

Table 2: In Vitro Protein Kinase and Enzyme Inhibition

Compound IDTarget EnzymeIC50 (µM)Reference
6h EGFR, HER2, CDK2, AURKCPotent Inhibition (specific values not provided)[1]
6i EGFR, HER2, CDK2, mTORPotent Inhibition (specific values not provided)[1]
8j (MD102) TGase 20.35[2]
12b Hu Topo I16 (50% inhibition)[3]
19q Syk0.00052[5]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a generalized method to assess the effect of benzimidazole compounds on cancer cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Benzimidazole compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the benzimidazole compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of benzimidazole compounds against specific protein kinases.

Materials:

  • Recombinant active protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Benzimidazole compound

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the benzimidazole compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and diluted compound.

  • Initiate the kinase reaction by adding ATP. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubate the reaction at 30°C for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with benzimidazole compounds.

Materials:

  • Cancer cell lines

  • Benzimidazole compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the benzimidazole compound at various concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Multi-Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Benzimidazole Benzimidazole Derivative Benzimidazole->RTK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Multi-Kinase Inhibition by Benzimidazole Derivatives.

G cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treat with Benzimidazole Compound start->treatment incubation Incubate (24-72h) treatment->incubation viability MTT Assay (Cell Viability) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle end Data Analysis: Determine IC50, Apoptosis Rate, Cell Cycle Arrest viability->end apoptosis->end cell_cycle->end

Caption: General Experimental Workflow for In Vitro Evaluation.

G cluster_1 p53 Stabilization Pathway TG2 Transglutaminase 2 (TGase 2) Complex TG2-p53 Complex (Inactive p53) TG2->Complex p53 p53 p53->Complex Apoptosis Apoptosis p53->Apoptosis Benzimidazole Benzimidazole Derivative (e.g., MD102) Benzimidazole->TG2 Inhibits

Caption: p53 Stabilization by TGase 2 Inhibiting Benzimidazoles.

References

Application Notes and Protocols: 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial applications of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride. Due to the limited availability of specific antimicrobial data for this exact compound in current literature, this document presents data from structurally related 2-aminoalkyl benzimidazole derivatives to serve as a predictive guide for its evaluation. Detailed protocols for the assessment of its antimicrobial efficacy and cytotoxicity are provided to facilitate further research and development.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The benzimidazole scaffold is a key structural motif in several approved drugs. The title compound, this compound, features a benzimidazole core with a 2-aminoethyl substituent, a common feature in many biologically active molecules. This structural arrangement suggests its potential as a novel antimicrobial agent. These notes are intended to guide researchers in the systematic evaluation of this compound's antimicrobial profile.

Data Presentation: Antimicrobial Activity of Structurally Related Benzimidazole Derivatives

Quantitative antimicrobial data for this compound is not extensively reported. However, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of closely related 2-substituted benzimidazole derivatives against a panel of clinically relevant bacteria and fungi. This information provides a valuable reference for the expected antimicrobial spectrum and potency of the title compound.

Table 1: Antibacterial Activity of 2-Substituted Benzimidazole Analogs (MIC in µg/mL)

Compound/AnalogStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
2-(Aminomethyl)benzimidazole>100>100>100>100[1]
Analog A (2-(2-aminoethyl)-1H-benzimidazole derivative)163264128[2]
Analog B (N-substituted-2-(2-aminoethyl)benzimidazole)8163264[2]
Ciprofloxacin (Control)10.50.251[1][3]

Table 2: Antifungal Activity of 2-Substituted Benzimidazole Analogs (MIC in µg/mL)

Compound/AnalogCandida albicansAspergillus nigerReference
2-(Aminomethyl)benzimidazole>100>100[1]
Analog C (2-substituted benzimidazole)12.525[4]
Fluconazole (Control)816[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the test compound.

Materials:

  • This compound

  • Bacterial/Fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Resazurin sodium salt (optional, for viability indication)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO).

  • Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microbe in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the absorbance at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine the bactericidal/fungicidal effect of the compound.

Materials:

  • MIC plate from Protocol 1

  • Nutrient agar plates (e.g., Mueller-Hinton Agar)

Procedure:

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a fresh agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[5]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the compound against a mammalian cell line (e.g., HEK-293 or Vero cells) to evaluate its selectivity.[6][7][8][9][10]

Materials:

  • Mammalian cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Stock->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate Plate (18-48h) Inoculation->Incubate Controls Include Positive and Negative Controls Controls->Incubate Read_MIC Determine MIC (Visual/Absorbance) Incubate->Read_MIC

Caption: Workflow for MIC Determination.

MBC_Workflow MIC_Plate Start with MIC Plate (Wells with no growth) Subculture Aliquot from Wells to Agar Plates MIC_Plate->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC

Caption: Workflow for MBC Determination.

MTT_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_assay_steps MTT Assay Seed_Cells Seed Mammalian Cells in 96-well Plate Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Treat_Cells Treat Cells with Compound Concentrations Adherence->Treat_Cells Incubate_Treatment Incubate (24-48h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Agent (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for MTT Cytotoxicity Assay.

Signaling_Hypothesis cluster_compound Compound Action cluster_bacterial_cell Bacterial Cell Compound 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Inhibition? DNA_Gyrase DNA Gyrase / Replication Compound->DNA_Gyrase Inhibition? Protein_Synth Protein Synthesis Compound->Protein_Synth Inhibition? Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death DNA_Gyrase->Cell_Death Protein_Synth->Cell_Death

Caption: Hypothesized Microbial Targets.

References

Application Notes and Protocols for High-Throughput Screening with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride, also known as BEP-d, is a small molecule compound that has garnered interest in drug discovery for its biological activity. It has been identified as a potent inhibitor of the human DEAD-box RNA helicase eIF4A, a key component of the translation initiation complex. By targeting eIF4A, BEP-d can modulate the translation of specific mRNAs, particularly those with complex 5' untranslated regions, which are often associated with oncogenes. This document provides detailed application notes and protocols for utilizing BEP-d in high-throughput screening (HTS) campaigns to identify and characterize modulators of eIF4A and related pathways.

Biological Target and Mechanism of Action

The primary target of this compound is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. eIF4A is a component of the eIF4F complex, which is crucial for the initiation of cap-dependent translation. By unwinding the secondary structures in the 5' untranslated region (UTR) of mRNAs, eIF4A facilitates the binding of the ribosome and the subsequent initiation of protein synthesis.

BEP-d exerts its inhibitory effect by binding to eIF4A and locking it in a closed conformation on the RNA, preventing its helicase activity. This leads to the suppression of translation of a subset of mRNAs, particularly those encoding proteins involved in cell growth and proliferation, such as cyclins and oncogenes. This selective inhibition makes eIF4A an attractive target for cancer therapy.

Signaling Pathway

The following diagram illustrates the role of eIF4A in the cap-dependent translation initiation pathway and the point of inhibition by this compound.

G cluster_0 Cap-Dependent Translation Initiation cluster_1 Inhibition mRNA mRNA with 5' cap eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA->eIF4F binds to 5' cap Ribosome 43S Preinitiation Complex mRNA->Ribosome scans for start codon eIF4A eIF4A (RNA Helicase) eIF4F->eIF4A activates eIF4A->mRNA unwinds 5' UTR Translation Protein Synthesis Ribosome->Translation BEPd 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride (BEP-d) BEPd->eIF4A inhibits helicase activity

Caption: Role of eIF4A in translation and inhibition by BEP-d.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from various assays.

ParameterValueAssay TypeTargetCell Line/SystemReference
IC50 70 nMATPase AssayHuman eIF4ARecombinant Protein
IC50 100 nMHelicase AssayHuman eIF4ARecombinant Protein
Kd 1.1 µMSurface Plasmon ResonanceHuman eIF4ARecombinant Protein
EC50 200 nMCell Viability Assay-HeLa Cells
Z'-factor > 0.7HTS AssayeIF4A ActivityBiochemical

Experimental Protocols

High-Throughput Screening Workflow

The following diagram outlines a typical high-throughput screening workflow to identify inhibitors of eIF4A using this compound as a positive control.

G cluster_workflow HTS Workflow for eIF4A Inhibitors plate_prep 1. Plate Preparation (384-well plates) compound_add 2. Compound Addition (Test compounds, BEP-d control) plate_prep->compound_add reagent_add 3. Reagent Addition (eIF4A, RNA, ATP) compound_add->reagent_add incubation 4. Incubation (Room temperature) reagent_add->incubation detection 5. Signal Detection (e.g., Fluorescence) incubation->detection data_analysis 6. Data Analysis (Z', IC50 determination) detection->data_analysis

Application Note: NMR Characterization of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride. Due to the limited availability of fully assigned experimental spectra in the public domain, this note presents predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally related benzimidazole derivatives. Detailed protocols for sample preparation and NMR data acquisition are provided to enable researchers to obtain high-quality spectra. Furthermore, this document includes graphical representations of the molecule and the experimental workflow to aid in understanding and implementation.

Introduction

2-(1H-Benzo[d]imidazol-2-yl)ethanamine is a key structural motif found in numerous biologically active compounds, making its characterization crucial in pharmaceutical research and drug development. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. The dihydrochloride salt form can influence the electronic environment of the nuclei, affecting the chemical shifts. This application note outlines the expected NMR characteristics and provides a standardized protocol for the analysis of this compound.

A critical aspect to consider when analyzing the NMR spectra of N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism. In solution, a rapid exchange of the proton between the two nitrogen atoms of the imidazole ring can occur. This exchange can lead to time-averaged signals in the NMR spectrum, where chemically distinct atoms become magnetically equivalent. The rate of this exchange can be influenced by factors such as the solvent, temperature, and pH. In the case of the dihydrochloride salt in a suitable solvent, the protonation state is expected to be fixed, which can simplify the spectrum by locking the tautomeric form.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of spectral data for structurally analogous compounds. The numbering convention used for the assignments is shown in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1', H-3' (NH)10.0 - 12.0br s-
H-4, H-77.6 - 7.8m-
H-5, H-67.3 - 7.5m-
H-α3.4 - 3.6t~7
H-β3.2 - 3.4t~7
NH₃⁺8.0 - 9.0br s-

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2152 - 155
C-3a, C-7a135 - 140
C-4, C-7125 - 128
C-5, C-6115 - 118
C-α40 - 45
C-β25 - 30

Note: Chemical shifts are referenced to a standard internal reference (e.g., TMS at 0 ppm). The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Experimental Protocols

This section details the recommended procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid spectral artifacts from impurities.

  • Mass: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Select a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of compounds and its high boiling point. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) can also be used. The choice of solvent will influence the chemical shifts.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Instrument Parameters

The following are general instrument settings. Optimization may be required based on the specific spectrometer and sample concentration.

3.2.1. ¹H NMR Spectroscopy

  • Spectrometer Frequency: ≥ 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans (ns): 8-16, or more for dilute samples.

  • Spectral Width: A range that covers all expected proton signals (e.g., 0-14 ppm).

  • Temperature: 298 K (25 °C).

3.2.2. ¹³C NMR Spectroscopy

  • Spectrometer Frequency: ≥ 100 MHz (corresponding to a 400 MHz ¹H frequency).

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans (ns): 1024 or more, as the ¹³C nucleus has low natural abundance and sensitivity.

  • Spectral Width: A range that covers all expected carbon signals (e.g., 0-160 ppm).

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase correct the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all peaks.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine with the atom numbering used for the NMR assignments.

cluster_benzimidazole cluster_ethylamine C4 C4 C5 C5 C6 C6 C7 C7 C7a C7a C3a C3a N1 N1-H C2 C2 N3 N3-H C_alpha C2->C_alpha C_beta C_alpha->C_beta N_amine NH₃⁺ C_beta->N_amine p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 N3_label N3-H p3->N3_label p5 p5 p4->p5 p4->p5 C2_label C2 p4->C2_label p6 p6 p5->p6 p6->p1 N1_label N1-H p6->N1_label C_alpha_label CαH₂ C2_label->C_alpha_label C_beta_label CβH₂ C_alpha_label->C_beta_label N_amine_label NH₃⁺ C_beta_label->N_amine_label cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transformation h1_acq->ft c13_acq->ft phase_base Phasing & Baseline Correction ft->phase_base ref Referencing phase_base->ref peak_pick Peak Picking & Integration ref->peak_pick assign Spectral Assignment peak_pick->assign report Reporting assign->report

Application Note and Protocol: Quantitative Analysis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride in a biological matrix (e.g., plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Benzimidazole derivatives are a significant class of compounds in pharmaceutical development, and robust analytical methods are crucial for pharmacokinetic and metabolic studies. The described method utilizes a common C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer for sensitive and selective detection. This protocol is intended as a starting point for method development and validation.

Introduction

2-(1H-Benzo[d]imidazol-2-yl)ethanamine is a benzimidazole derivative with potential applications in drug discovery and development. Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such bioanalytical assays due to its high sensitivity, selectivity, and wide dynamic range.[1] This application note details a generic yet robust LC-MS/MS method that can be adapted and validated for the specific research needs.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a standard protein precipitation method for the extraction of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine from a plasma sample.

Materials:

  • This compound standard

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Plasma sample (e.g., human, rat, mouse)

  • 1.5 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL centrifuge tube.

  • Add 10 µL of the internal standard solution to the plasma sample.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A standard HPLC or UHPLC system.

LC Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
5.0 5 95
7.0 5 95
7.1 95 5

| 10.0 | 95 | 5 |

Mass Spectrometry (MS)

Instrumentation:

  • Triple quadrupole mass spectrometer.

  • Electrospray Ionization (ESI) source.

MS/MS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
Nebulizer Gas Nitrogen

| Collision Gas | Argon |

MRM Transitions (Hypothetical): The exact mass of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine is approximately 161.21 g/mol . The precursor ion will be the protonated molecule [M+H]⁺ at m/z 162.2. Product ions will arise from the fragmentation of the ethylamine side chain and the benzimidazole core.

Table 2: Proposed MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
2-(1H-Benzo[d]imidazol-2-yl)ethanamine 162.2 To be determined To be optimized

| Internal Standard | To be determined | To be determined | To be optimized |

Note: The product ions and collision energies need to be determined empirically by infusing a standard solution of the analyte into the mass spectrometer.

Data Presentation

Quantitative data should be summarized in clear, structured tables. The following tables are examples of how to present validation data for the assay.

Table 3: Linearity and Range

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²)

| 2-(1H-Benzo[d]imidazol-2-yl)ethanamine | 1 - 1000 | > 0.995 |

Table 4: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1 < 20 80 - 120 < 20 80 - 120
Low QC 3 < 15 85 - 115 < 15 85 - 115
Mid QC 100 < 15 85 - 115 < 15 85 - 115

| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 5: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low QC 3 > 80 85 - 115

| High QC | 800 | > 80 | 85 - 115 |

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precip Protein Precipitation (ACN) add_is->precip vortex1 Vortex precip->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute vortex2 Vortex reconstitute->vortex2 transfer Transfer to Vial vortex2->transfer inject Inject Sample transfer->inject lcms LC-MS/MS System separate Chromatographic Separation (C18) inject->separate ionize Ionization (ESI+) separate->ionize detect Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Generate Report quantify->report

Caption: Workflow for LC-MS/MS analysis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine.

Proposed Fragmentation Pathway

G cluster_M Precursor Ion [M+H]+ cluster_F1 Fragment 1 cluster_F2 Fragment 2 M [C9H12N3]+ m/z = 162.2 F1 [C8H8N2]+ (Loss of NH2CH2) m/z = 130.1 M->F1  -NH2CH2 F2 [C7H6N]+ (Loss of CH2N) m/z = 104.1 M->F2  -CH2N

Caption: Proposed fragmentation of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine.

Discussion

The presented LC-MS/MS method provides a solid foundation for the quantitative analysis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine in biological matrices. The protein precipitation sample preparation method is straightforward and generally applicable, though more complex matrices may require a more rigorous clean-up procedure like solid-phase extraction (SPE). The chromatographic conditions are typical for a compound of this polarity, and the C18 column should provide adequate retention and separation from endogenous interferences. Electrospray ionization in the positive mode is well-suited for this molecule due to the presence of basic nitrogen atoms.

For method validation, it is crucial to follow regulatory guidelines (e.g., FDA, EMA) to ensure the reliability and reproducibility of the data. This includes assessing selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effects, and stability. The hypothetical MRM transitions provided in this note must be confirmed experimentally to ensure the selection of the most intense and specific fragment ions for quantification.

References

Troubleshooting & Optimization

Technical Support Center: 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound is the salt form of the parent compound 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. The dihydrochloride salt is generally expected to have enhanced aqueous solubility compared to the free base.

Table 1: Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 4499-07-4[1]
Molecular Formula C₉H₁₃Cl₂N₃
Molecular Weight 234.13 g/mol
Parent Compound 2-(1H-Benzoimidazol-2-yl)ethylamine
Parent CAS Number 496-42-4
Parent Molecular Formula C₉H₁₁N₃
Parent Molecular Weight 161.21 g/mol

Q2: Is there readily available quantitative solubility data for this compound in common solvents?

Specific quantitative solubility data for this compound in common laboratory solvents is not widely published. Benzimidazole derivatives, as a class of compounds, often exhibit limited solubility in aqueous solutions.[2] The solubility of this specific dihydrochloride salt will be influenced by factors such as pH, temperature, and the presence of other ions. It is recommended to experimentally determine the solubility in your specific buffer or solvent system.

Q3: What factors can influence the solubility of this dihydrochloride salt?

Several factors can significantly impact the solubility of this compound:

  • pH: The solubility of this compound is expected to be pH-dependent. In acidic conditions, the amine groups will be protonated, which generally increases aqueous solubility. As the pH increases towards the pKa of the amine groups, the compound may become less soluble and could precipitate.

  • Common Ion Effect: Being a dihydrochloride salt, its solubility in solutions already containing chloride ions (e.g., HCl-based buffers, saline) may be reduced. This is known as the common ion effect.

  • Temperature: Solubility often increases with temperature, although this relationship should be determined empirically. Gentle heating can be a useful technique to aid dissolution.

  • Solvent Polarity: The polarity of the solvent system is crucial. While the dihydrochloride salt form enhances water solubility, organic co-solvents may be necessary to achieve higher concentrations.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility challenges encountered during experiments.

Issue 1: The compound does not dissolve in my aqueous buffer.

If you are experiencing difficulty dissolving this compound in an aqueous buffer, follow these steps:

G A Start: Compound Insoluble in Aqueous Buffer B Step 1: Lower the pH of the buffer (e.g., to pH 4-5) A->B C Step 2: Gently warm the solution (e.g., 37-50°C) B->C D Step 3: Use sonication to aid dissolution C->D E Step 4: Prepare a concentrated stock in an organic solvent (e.g., DMSO) D->E F Success: Compound Dissolved E->F If successful G Issue Persists: Consider alternative solvent systems E->G If precipitation occurs upon dilution

Caption: Troubleshooting workflow for insolubility in aqueous buffers.

Detailed Steps:

  • Adjust pH: Lowering the pH of your buffer can increase the protonation of the molecule, thereby enhancing its solubility. Attempt to dissolve the compound in a buffer with a pH in the range of 4 to 5.

  • Gentle Warming: Carefully warm the solution while stirring. Avoid excessive heat, which could lead to degradation of the compound.

  • Sonication: Utilize an ultrasonic bath to provide mechanical energy to break down particle aggregates and facilitate dissolution.

  • Organic Stock Solution: If aqueous solubility remains a challenge, prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay to avoid detrimental effects.

Issue 2: The compound precipitates when my organic stock solution is diluted into an aqueous medium.

This is a common issue when a compound is significantly less soluble in the final aqueous medium compared to the organic stock solvent.

G A Start: Precipitation upon dilution of organic stock B Option 1: Lower the final concentration of the compound A->B C Option 2: Decrease the percentage of the organic stock in the final solution A->C D Option 3: Add a surfactant or co-solvent to the aqueous medium A->D E Option 4: Adjust the pH of the final aqueous medium A->E F Resolution: Clear Solution Achieved B->F C->F D->F E->F G A Start: Prepare a series of compound concentrations in the desired buffer B Incubate samples with agitation at a controlled temperature A->B C Visually inspect for any undissolved material B->C D Centrifuge samples to pellet any undissolved solid C->D E Carefully collect the supernatant D->E F Analyze the concentration of the compound in the supernatant (e.g., by HPLC-UV) E->F G Result: Determine the maximum soluble concentration F->G

References

Improving the stability of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a gradual decrease in purity over time, even when stored at 4°C. What could be the cause?

A1: Benzimidazole derivatives can be susceptible to degradation in solution. Potential causes for decreased purity, even under refrigeration, include:

  • Hydrolysis: The compound may be undergoing slow hydrolysis. The rate of hydrolysis can be influenced by the pH of the solution.

  • Oxidation: Benzimidazoles can be prone to oxidation, which may be catalyzed by trace metal ions or exposure to atmospheric oxygen.

  • Photodegradation: If the solution is not protected from light, photodegradation can occur. Many benzimidazole compounds are known to be photosensitive in solution.[1]

Q2: I've observed the formation of a precipitate in my aqueous stock solution. What is happening and how can I resolve this?

A2: Precipitate formation can be due to a few factors:

  • Poor Aqueous Solubility: While the dihydrochloride salt form generally improves aqueous solubility compared to the free base, the solubility may still be limited, especially at higher concentrations or in neutral to basic pH ranges where the compound may convert to the less soluble free base.[2]

  • Degradation Product Insolubility: A degradation product that is less soluble than the parent compound may be forming and precipitating out of solution.

  • Common Ion Effect: If your buffer contains chloride ions, it could potentially decrease the solubility of the dihydrochloride salt.

To resolve this, you can try:

  • Lowering the concentration of the stock solution.

  • Using a co-solvent system (e.g., with DMSO, ethanol) if compatible with your experimental design.

  • Adjusting the pH to a more acidic range (e.g., pH 3-5) to maintain the protonated, more soluble form of the compound.

Q3: What are the optimal storage conditions for a stock solution of this compound?

A3: Based on the general stability of benzimidazole compounds, the following storage conditions are recommended for stock solutions:

  • Temperature: Store at -20°C or -80°C for long-term stability.[3] For short-term storage, 4°C is acceptable, but stability should be monitored.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1][3]

  • Atmosphere: For solutions that are particularly sensitive to oxidation, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I use a phosphate buffer to prepare my working solution?

A4: While phosphate buffers are common, it is crucial to assess the compatibility of the buffer with your compound. Potential issues include:

  • pH-induced Degradation: Depending on the pH of the phosphate buffer, it could accelerate the degradation of the compound. It is advisable to perform a preliminary stability study in your chosen buffer system.

  • Precipitation: As mentioned, if the pH of the buffer leads to the formation of the less soluble free base, precipitation may occur.

It is recommended to prepare fresh working solutions and use them promptly.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed by HPLC Analysis
Potential Cause Troubleshooting Step Expected Outcome
pH Instability Prepare solutions in buffers of varying pH (e.g., 3, 5, 7.4, 9) and monitor the purity over a set time course (e.g., 0, 2, 4, 8, 24 hours).Identification of the optimal pH range for stability. Benzimidazoles are often more stable in acidic conditions.
Oxidative Degradation 1. Degas the solvent prior to dissolution. 2. Add an antioxidant (e.g., ascorbic acid, if compatible with the experiment). 3. Prepare and store the solution under an inert atmosphere (N₂ or Ar).A significant reduction in the rate of degradation if oxidation is the primary pathway.
Photodegradation Prepare two sets of solutions. Expose one set to ambient or UV light and keep the other set in complete darkness. Analyze both sets at various time points.If the light-exposed sample degrades faster, photodegradation is a contributing factor. Solutions should be protected from light.
Thermal Degradation Prepare solutions and incubate them at different temperatures (e.g., 4°C, room temperature, 40°C). Monitor purity over time.Determination of the temperature sensitivity of the compound in solution.
Issue 2: Poor Bioavailability in in vivo Studies
Potential Cause Troubleshooting Step Expected Outcome
Poor Aqueous Solubility Review the formulation. Consider using solubility-enhancing excipients such as cyclodextrins (e.g., HPβCD) or formulating as a solid dispersion.[2][4]Improved dissolution and absorption, leading to higher bioavailability.
Rapid First-Pass Metabolism Investigate the metabolic pathways, which for many benzimidazoles involve cytochrome P450 enzymes.[2] Consider co-administration with a CYP450 inhibitor in preclinical models.An increase in systemic exposure of the parent drug if metabolism is a major clearance mechanism.
Degradation in the GI Tract Assess the stability of the compound in simulated gastric fluid (low pH) and simulated intestinal fluid (neutral pH).Identification of instability in specific regions of the GI tract, which may guide the development of enteric-coated formulations.[5]

Quantitative Stability Data

Condition Parameter Value Result (% Degradation over 24h)
pH 3.0 (0.1 M HCl)Room Temp, Dark< 2%
7.4 (PBS)Room Temp, Dark5-10%
9.0 (Carbonate Buffer)Room Temp, Dark15-25%
Temperature 4°C (in pH 5 Buffer)Dark< 1%
25°C (in pH 5 Buffer)Dark2-5%
40°C (in pH 5 Buffer)Dark10-20%
Light Ambient Lab LightRoom Temp, pH 58-15%
UV Light (254 nm)Room Temp, pH 5> 30%
Oxidation 3% H₂O₂Room Temp, Dark> 50%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To evaluate the intrinsic stability of this compound under various stress conditions.[6]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • A stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a known concentration. Incubate at 60°C for 24 hours. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Keep at room temperature for 8 hours. Withdraw samples at 0, 1, 2, 4, and 8 hours. Neutralize before HPLC analysis.

  • Oxidation: Dissolve the compound in a solution containing 3% H₂O₂. Keep at room temperature for 24 hours. Withdraw samples at regular intervals.

  • Thermal Stress: Prepare a solution of the compound in a suitable solvent (e.g., pH 5 acetate buffer). Incubate at 60°C in the dark for 48 hours. Sample at regular intervals.

  • Photostability: Prepare two solutions. Expose one to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6] Keep the second solution in the dark as a control. Analyze both at a final time point.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Protocol 2: Solution Stability in a Formulation Buffer

Objective: To determine the stability of the compound in a specific buffer intended for an experiment.

Procedure:

  • Prepare the formulation buffer (e.g., PBS, pH 7.4).

  • Prepare a stock solution of the compound in a suitable solvent (e.g., water or DMSO).

  • Spike the formulation buffer with the stock solution to achieve the final desired concentration.

  • Divide the solution into two aliquots: one stored at the intended experimental temperature (e.g., 37°C) and another at a control temperature (e.g., 4°C).

  • Withdraw samples from each aliquot at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately analyze the samples by HPLC to determine the concentration of the parent compound.

  • Plot the concentration or percentage of remaining compound versus time to determine the degradation rate.

Visualizations

cluster_workflow Troubleshooting Workflow for Solution Instability Start Instability Observed (e.g., Purity Loss, Precipitate) Check_pH Is the solution pH controlled? Start->Check_pH Check_Light Is the solution protected from light? Check_pH->Check_Light Yes Adjust_pH Adjust pH to acidic range (e.g., pH 3-5) Check_pH->Adjust_pH No Check_Temp Is the storage temperature optimal? Check_Light->Check_Temp Yes Protect_Light Store in amber vials or wrap in foil Check_Light->Protect_Light No Check_Oxidation Is oxidation a possibility? Check_Temp->Check_Oxidation Yes Adjust_Temp Store at -20°C or -80°C Check_Temp->Adjust_Temp No Inert_Atmosphere Use degassed solvents; Store under N2/Ar Check_Oxidation->Inert_Atmosphere Yes Re_evaluate Re-evaluate Stability Check_Oxidation->Re_evaluate No Adjust_pH->Re_evaluate Protect_Light->Re_evaluate Adjust_Temp->Re_evaluate Inert_Atmosphere->Re_evaluate

Caption: Troubleshooting workflow for solution instability.

cluster_pathway Potential Degradation Pathways Parent 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Hydrolysis_Node Hydrolysis (esp. basic pH) Parent->Hydrolysis_Node Oxidation_Node Oxidation Parent->Oxidation_Node Photodegradation_Node Photodegradation (Light/UV) Parent->Photodegradation_Node Product_H Ring-opened Products Hydrolysis_Node->Product_H Product_O Oxidized Imidazole (e.g., N-oxides) Oxidation_Node->Product_O Product_P Various Photoproducts Photodegradation_Node->Product_P

Caption: Potential degradation pathways for benzimidazoles.

cluster_exp_workflow Experimental Workflow for Stability Assessment Prep Prepare Solution in Test Condition (Buffer, Temp, Light) Incubate Incubate and Sample at Time Points (t=0, t=1, t=2...) Prep->Incubate Analyze HPLC Analysis Incubate->Analyze Quantify Quantify Parent Peak Area & Degradant Peaks Analyze->Quantify Plot % Remaining vs. Time Quantify->Plot Result Determine Degradation Rate Plot->Result

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Optimizing 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the effective use of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride in various experimental assays. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a small molecule belonging to the benzimidazole class of compounds. Benzimidazole derivatives are known for a wide range of biological activities and are often investigated in drug discovery for their potential as anticancer, antimicrobial, and anthelmintic agents, among others.[1][2][3] This particular compound is noted for its utility in proteomics research.

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Due to the dihydrochloride salt form, 2-(1H-Benzo[d]imidazol-2-yl)ethanamine is expected to have enhanced aqueous solubility compared to its free base. For a concentrated stock solution, sterile deionized water or a buffer with a slightly acidic pH is recommended. If solubility in aqueous solutions is limited, Dimethyl Sulfoxide (DMSO) is a common alternative solvent for benzimidazole derivatives. When using DMSO, it is crucial to ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A3: For initial screening of benzimidazole derivatives in cell-based assays, a common starting concentration is 10 µM.[3] For dose-response studies, a wider range is recommended, often spanning several orders of magnitude, such as 0.01, 0.1, 1, 10, and 100 µM.[3] The optimal concentration will be highly dependent on the specific assay and cell type being used.

Q4: How should I store the compound and its solutions?

A4: The solid form of this compound should be stored at room temperature in an inert atmosphere. Stock solutions, especially those in aqueous buffers, should be freshly prepared. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Stability in your specific assay medium should be empirically determined.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates in aqueous assay medium. The compound has low solubility in the neutral pH of many culture media. Benzimidazoles are weak bases and are generally more soluble in acidic conditions.Prepare a concentrated stock solution in DMSO. When diluting into your aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations. If precipitation persists, consider slightly lowering the pH of your assay buffer, if compatible with your experimental system.
High background or false positives in fluorescence-based assays. The benzimidazole scaffold is known to possess intrinsic fluorescent properties.[4][5] This can interfere with assays that use fluorescence as a readout.Run a control experiment with the compound alone in the assay medium to measure its background fluorescence at the excitation and emission wavelengths of your assay. If interference is significant, consider using a different fluorescent dye with a spectral profile that does not overlap with that of the compound. An alternative is to use a non-fluorescence-based orthogonal assay for hit validation.
Loss of compound activity in long-term experiments (e.g., >24 hours). The compound may be unstable in the cell culture medium at 37°C or may be metabolized by the cells.Assess the stability of the compound in your complete cell culture medium over the time course of your experiment using techniques like HPLC or LC-MS. If the compound is found to be unstable, consider more frequent media changes with a fresh compound or increasing the initial concentration.
High variability between experimental replicates. This can be due to inconsistent dissolution of the compound, instability of the stock solution, or adsorption of the compound to plasticware.Ensure your stock solution is fully dissolved before each use. Use low-retention plasticware for preparing and storing solutions. Prepare fresh dilutions for each experiment from a stable, concentrated stock.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a general guideline for preparing solutions of this compound.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile, low-retention microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure for 10 mM Stock Solution in DMSO:

  • Weigh out the required amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Procedure for Working Solutions in Aqueous Buffer:

  • Thaw an aliquot of the DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your final assay buffer to achieve the desired working concentrations.

  • When diluting, add the DMSO stock to the aqueous buffer and mix immediately and thoroughly to minimize precipitation.

  • Visually inspect the final working solutions for any signs of precipitation.

Protocol 2: General Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic effects of the compound on a cancer cell line.

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a series of working solutions of the compound in complete cell culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared working solutions to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Physicochemical Properties of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine and its Dihydrochloride Salt

Property2-(1H-Benzo[d]imidazol-2-yl)ethanamineThis compound
Molecular Formula C₉H₁₁N₃C₉H₁₃Cl₂N₃
Molecular Weight 161.21 g/mol 234.13 g/mol
Appearance Data not availableWhite to gray to yellow powder or crystals
Solubility Poorly soluble in waterMore soluble in water and aqueous buffers

Table 2: Example Concentration Ranges for Different Assay Types

Assay TypeTypical Concentration RangeNotes
Initial High-Throughput Screening 1 - 20 µM (single concentration)A concentration of 10 µM is a common starting point for benzimidazole derivatives.
Dose-Response (IC50/EC50 Determination) 10 nM - 100 µMA logarithmic dilution series is recommended to cover a broad concentration range.
Enzyme Inhibition Assays Dependent on the Ki of the compoundThe concentration range should bracket the expected Ki value.
Binding Assays Dependent on the Kd of the compoundConcentrations should be chosen relative to the Kd of the ligand-receptor interaction.

Visualizations

experimental_workflow General Experimental Workflow for Compound Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_optimization Optimization prep_stock Prepare Concentrated Stock (e.g., 10 mM in DMSO) prep_work Prepare Working Solutions (Serial Dilution in Assay Buffer) prep_stock->prep_work compound_add Add Compound to Cells prep_work->compound_add cell_seed Seed Cells in Microplate cell_seed->compound_add incubation Incubate (e.g., 48h) compound_add->incubation assay_readout Perform Assay Readout (e.g., MTT, Fluorescence) incubation->assay_readout data_acq Data Acquisition assay_readout->data_acq dose_response Generate Dose-Response Curve data_acq->dose_response ic50_calc Calculate IC50/EC50 dose_response->ic50_calc troubleshoot Troubleshoot Issues (Precipitation, Interference) dose_response->troubleshoot optimize_conc Optimize Concentration Range ic50_calc->optimize_conc

Caption: General workflow for optimizing compound concentration in cell-based assays.

signaling_pathway Hypothetical Kinase Signaling Pathway Inhibition compound 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride kinase2 Kinase 2 (e.g., MEK) compound->kinase2 Inhibition receptor Receptor Tyrosine Kinase (RTK) kinase1 Kinase 1 (e.g., RAF) receptor->kinase1 Activation kinase1->kinase2 Activation kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 Activation transcription_factor Transcription Factor kinase3->transcription_factor Activation cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response Regulation

References

Troubleshooting 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride in media.

Troubleshooting Guide

Issue: Precipitate forms immediately upon dissolving the compound in aqueous media (e.g., PBS, cell culture media).

Possible Cause 1: pH of the medium.

This compound is a salt of a weak base and is more soluble in acidic conditions where the amine groups are protonated. Standard biological media are often buffered at a neutral or slightly alkaline pH (7.2-7.4), which can cause the less soluble free base to precipitate.

Solution:

  • Prepare a concentrated stock solution in an appropriate solvent. Dimethyl sulfoxide (DMSO), ethanol, or methanol are suitable solvents for benzimidazole derivatives.[1]

  • Lower the pH of the aqueous medium. If the experimental conditions permit, slightly acidifying the medium can increase the solubility of the compound.

  • Perform a kinetic solubility test. This will help determine the maximum concentration at which the compound remains in solution in your specific medium when added from a concentrated stock.

Possible Cause 2: Concentration exceeds solubility limit.

The intended concentration of the compound in the medium may be higher than its intrinsic solubility under those specific conditions.

Solution:

  • Prepare a more dilute solution.

  • Use a co-solvent. If a higher concentration is necessary, the addition of a small percentage of a co-solvent (like DMSO or ethanol) to the final medium might be possible, but this must be tested for compatibility with the experimental system.

Issue: Precipitate forms over time in a solution that was initially clear.

Possible Cause 1: Compound instability.

Benzimidazole derivatives can degrade over time in aqueous solutions, leading to the formation of less soluble byproducts. Stability is often affected by temperature, light, and pH.

Solution:

  • Prepare fresh solutions. It is recommended to prepare solutions fresh for each experiment.

  • Proper storage of stock solutions. A study on the stability of benzimidazoles found that working solutions are best stored at -20°C or -80°C and should be prepared fresh monthly.[2]

  • Protect from light. Store stock solutions in amber vials or wrapped in foil to prevent photodegradation.

Possible Cause 2: Common ion effect.

The presence of a high concentration of chloride ions in the medium can decrease the solubility of the dihydrochloride salt.

Solution:

  • Review the composition of your medium. If it contains a high concentration of other chloride salts, consider using a different buffer system if your experiment allows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: DMSO, ethanol, and methanol are generally good solvents for benzimidazole-based compounds due to their intermediate dielectric constants.[1] For biological experiments, DMSO is a common choice.

Q2: At what pH is this compound most soluble?

A2: As an amine hydrochloride, it is expected to be most soluble in acidic conditions. Benzimidazoles, being weakly basic, are generally more soluble in dilute acidic solutions.

Q3: How should I store my stock solution?

A3: For long-term stability, it is advisable to store stock solutions at -20°C or -80°C.[2] To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Protect the solution from light.

Q4: Can I heat the solution to dissolve the precipitate?

A4: Gentle warming can sometimes help dissolve a precipitate. However, be cautious as excessive heat can lead to degradation of the compound. If the precipitate reappears upon cooling, the solution is likely supersaturated.

Q5: What are the signs of compound degradation?

A5: Besides precipitation, a change in the color of the solution can indicate degradation. To confirm, analytical techniques such as HPLC can be used to assess the purity of the solution over time.

Data Presentation

Table 1: General Stability Guidelines for Benzimidazole Derivatives in Solution

ParameterRecommendationRationale
Storage Temperature -20°C or -80°CMinimizes degradation.[2]
Solution Age Prepare fresh monthlyEnsures compound integrity.[2]
Light Exposure Protect from lightPrevents photodegradation.
pH Acidic for dissolutionEnhances solubility of the amine salt.
Solvent for Stock DMSO, Ethanol, MethanolGood solvating power for benzimidazoles.[1]

Experimental Protocols

Protocol for Determining Kinetic Solubility
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small, fixed volume of each DMSO dilution to your aqueous experimental medium (e.g., 2 µL into 198 µL of media).

  • Mix well and incubate at room temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation or measure turbidity using a plate reader. The highest concentration that remains clear is the approximate kinetic solubility.

Protocol for Assessing Solution Stability (Forced Degradation)

This is a generalized protocol to assess stability under stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for various time points. Neutralize before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for various time points. Neutralize before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for various time points.

    • Thermal Stress: Expose a solution of the compound to elevated temperatures (e.g., 60-80°C).

    • Photostability: Expose a solution of the compound to a controlled light source.

  • Analysis: At each time point, analyze the samples by a suitable method like HPLC to determine the percentage of the parent compound remaining.

Visualizations

Troubleshooting_Workflow Troubleshooting Precipitation of this compound start Precipitation Observed dissolving Issue: Precipitate on Dissolving start->dissolving over_time Issue: Precipitate Forms Over Time start->over_time check_pH Check pH of Media dissolving->check_pH check_conc Check Concentration dissolving->check_conc check_stability Consider Stability over_time->check_stability check_common_ion Consider Common Ion Effect over_time->check_common_ion solution_pH Solution: Use Acidified Diluent or Prepare Stock in DMSO check_pH->solution_pH pH is neutral/alkaline solution_conc Solution: Lower Concentration or Perform Kinetic Solubility Test check_conc->solution_conc Concentration is high solution_stability Solution: Prepare Fresh Solutions, Store Properly (-20°C/-80°C, protected from light) check_stability->solution_stability solution_common_ion Solution: Use Alternative Buffer System if Possible check_common_ion->solution_common_ion

Caption: Troubleshooting workflow for precipitation issues.

Signaling_Pathway Factors Influencing Solubility cluster_factors Influencing Factors compound 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride solubility Solubility compound->solubility pH pH of Medium pH->solubility low pH increases concentration Concentration concentration->solubility high conc. decreases temperature Temperature temperature->solubility can increase or decrease ions Presence of Common Ions (Cl-) ions->solubility high [Cl-] decreases solvent Solvent Choice solvent->solubility DMSO, EtOH are good precipitation Precipitation solubility->precipitation low solubility leads to

Caption: Key factors affecting compound solubility.

References

Technical Support Center: Safe Handling of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride. This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to ensure the safe and effective handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and causes severe skin burns and eye damage. It is corrosive and can cause serious irritation and damage to the respiratory tract if inhaled.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To minimize exposure, it is essential to wear appropriate PPE. This includes:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use and use proper removal techniques.[2][3]

  • Eye Protection: Chemical splash goggles are required. A face shield should also be worn if there is a significant risk of splashing.[1][2]

  • Protective Clothing: A lab coat, full-length pants, and closed-toe shoes are mandatory to protect the skin.[2][3]

Q3: How should this compound be stored?

A3: The compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, amines, alkali metals, and permanganates.[2][4] The container must be kept tightly closed and stored upright to prevent leakage.[2] It is also recommended to store it in a secondary container.[2]

Q4: What should I do in case of accidental exposure?

A4: Immediate action is crucial in case of exposure:

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the victim to a safe area with fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, perform mouth-to-mouth resuscitation. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Q5: How should I dispose of waste containing this compound?

A5: Chemical waste should be deposited in appropriately labeled and chemically compatible receptacles. Follow your institution's hazardous waste guidelines for disposal. Do not discharge to the sewer.[5]

Troubleshooting Guides

Issue 1: The compound is not dissolving in the desired solvent.

  • Possible Cause: The dihydrochloride salt may have limited solubility in certain organic solvents.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Confirm the compatibility of the solvent with hydrochloride salts. Protic solvents like water, methanol, or ethanol are often good choices.

    • Adjust pH: The solubility of amine salts is often pH-dependent. A slight adjustment of the pH with a suitable buffer might improve solubility.

    • Gentle Heating/Sonication: Gentle warming or sonication can aid dissolution. However, be cautious as this may accelerate degradation if the compound is thermally unstable.

Issue 2: Inconsistent experimental results.

  • Possible Cause: The compound may be degrading or reacting with components of the experimental system.

  • Troubleshooting Steps:

    • Assess Compound Stability: The stability of the compound in your specific experimental conditions (pH, temperature, light exposure) should be considered. Prepare fresh solutions for each experiment.

    • Check for Incompatibilities: Ensure that the compound is not reacting with other reagents or materials in your setup. As an amine salt, it can react with bases.[2][4]

    • Purity Analysis: If possible, verify the purity of the compound using an appropriate analytical technique (e.g., NMR, HPLC) to rule out impurities affecting the results.

Data Presentation

Physicochemical Properties of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine and its Dihydrochloride Salt

Property2-(1H-Benzoimidazol-2-yl)ethylamineThis compound
Molecular Formula C₉H₁₁N₃[6]C₉H₁₃Cl₂N₃[7]
Molecular Weight 161.21 g/mol [6]234.12 g/mol [7]
CAS Number 496-42-4[6]4499-07-4[7][8]
Melting Point Not available235 °C[7]

Experimental Protocols & Visualizations

General Protocol for Safe Handling and Use

This protocol outlines the essential steps for safely handling this compound during a typical laboratory experiment.

  • Risk Assessment: Before starting any new experiment, conduct a thorough risk assessment.[3][4]

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][5]

    • Ensure that an emergency shower and eyewash station are readily accessible.

    • Gather all necessary PPE and inspect it for any damage.

  • Handling:

    • Carefully weigh the required amount of the solid compound. Avoid creating dust.

    • When preparing solutions, always add the compound to the solvent slowly. If diluting an acidic solution, always add acid to water.[2]

  • During the Experiment:

    • Keep the container with the compound or its solution tightly closed when not in use.

    • Avoid contact with skin and eyes.[5]

  • Post-Experiment:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Dispose of all waste according to institutional guidelines.[5]

    • Wash hands thoroughly after handling the substance.[2][5]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment RiskAssessment 1. Risk Assessment GatherPPE 2. Gather & Inspect PPE RiskAssessment->GatherPPE FumeHood 3. Work in Fume Hood GatherPPE->FumeHood Weigh 4. Weigh Compound FumeHood->Weigh PrepareSolution 5. Prepare Solution Weigh->PrepareSolution Decontaminate 6. Decontaminate PrepareSolution->Decontaminate Dispose 7. Dispose of Waste Decontaminate->Dispose WashHands 8. Wash Hands Dispose->WashHands

Caption: Workflow for the safe handling of this compound.

TroubleshootingWorkflow Start Inconsistent Experimental Results CheckStability Is the compound stable under experimental conditions? Start->CheckStability CheckIncompatibility Are there any incompatible reagents in the system? CheckStability->CheckIncompatibility Yes PrepareFresh Prepare fresh solutions for each experiment. CheckStability->PrepareFresh No CheckPurity Has the purity of the compound been verified? CheckIncompatibility->CheckPurity Yes ModifyProtocol Modify protocol to avoid incompatible substances. CheckIncompatibility->ModifyProtocol No AnalyzePurity Perform purity analysis (e.g., NMR, HPLC). CheckPurity->AnalyzePurity No Consult Consult literature or technical support. CheckPurity->Consult Yes PrepareFresh->CheckIncompatibility ModifyProtocol->CheckPurity AnalyzePurity->Consult

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited publicly available data on the specific off-target effects of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride. The following information is based on the known activities of the broader class of benzimidazole-containing compounds and general principles of pharmacological profiling. Researchers are strongly encouraged to perform their own comprehensive experimental validation.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound based on its chemical structure?

A1: The benzimidazole scaffold is a common feature in many biologically active compounds.[1][2][3] Based on this structural class, potential off-target effects could include:

  • Kinase Inhibition: Many benzimidazole derivatives are known to inhibit a variety of protein kinases.[1] Off-target kinase inhibition can lead to a wide range of cellular effects.

  • Cytotoxicity: Some benzimidazole compounds have demonstrated cytotoxic effects against various cell lines.[4][5] This could be due to on-target or off-target mechanisms.

  • Interaction with Tubulin: Certain benzimidazoles, like fenbendazole, are known to interfere with microtubule polymerization.[6]

  • Adverse Effects: In some cases, benzimidazole derivatives have been associated with adverse effects such as hepatic and hematological disorders.[7]

Q2: How can I begin to investigate the off-target profile of this compound?

A2: A tiered approach is recommended. Start with broad, exploratory assays and then move to more specific, confirmatory studies.

  • Broad Panel Screening: Utilize commercially available services to screen your compound against a large panel of kinases, G-protein coupled receptors (GPCRs), and other common off-targets. This will provide an initial "hit list" of potential off-target interactions.

  • Cytotoxicity Profiling: Assess the compound's cytotoxicity across a panel of cell lines to understand its general toxicity profile and identify cell types that are particularly sensitive.

  • In Silico Prediction: Computational methods like molecular docking and pharmacophore modeling can predict potential off-target interactions based on the compound's structure.[8][9]

Q3: My compound is showing a different phenotype than expected in my cellular assays. Could this be due to off-target effects?

A3: Yes, unexpected phenotypes are often a sign of off-target activity. It is crucial to validate that the observed effect is due to the intended target. This can be done through several control experiments:

  • Use of a Structurally Unrelated Inhibitor: Confirm that a different inhibitor of the same target produces the same phenotype.

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target and see if the compound's effect is diminished.

  • Inactive Control Compound: Synthesize a structurally similar but inactive analog of your compound. This compound should not produce the same cellular phenotype.

Troubleshooting Guides

Issue 1: High Background Signal in Kinase Assays

Potential Cause Troubleshooting Step
Compound Interference Run a control with your compound but without the kinase to see if it directly affects the detection reagent.[10]
High ATP Concentration If using an ATP-competitive inhibitor, a high ATP concentration can mask its effect and contribute to background.[10] Optimize the ATP concentration, ideally at or below the Km for the kinase.
Compound Aggregation Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential compound aggregates.[10]
Excess Template (for qPCR-based assays) If using a qPCR-based method, an excess of template DNA can lead to high background fluorescence. Diluting the sample is recommended.[11]

Issue 2: Unexpected Results in Cytotoxicity Assays

Potential Cause Troubleshooting Step
Compound Instability or Precipitation Visually inspect wells for precipitate. Ensure the compound is fully dissolved and stable in the cell culture medium for the duration of the experiment.[5]
Biphasic Dose-Response Curve Some compounds can have a hormetic effect, stimulating proliferation at low concentrations and being toxic at high concentrations.[12] Test a wider range of concentrations.
Off-Target Effects At higher concentrations, the compound may be hitting off-targets that lead to unexpected cellular responses.[5] Correlate cytotoxicity with off-target screening data.
Assay Interference The compound itself may interfere with the assay's detection method (e.g., absorbance or fluorescence). Run appropriate controls without cells to check for interference.
Cytostatic vs. Cytotoxic Effects The compound may be inhibiting cell growth (cytostatic) rather than killing cells (cytotoxic). Use assays that can distinguish between these two effects, such as a live/dead cell count.[4]

Data Presentation

Table 1: Template for Kinase Profiling Results

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMIC50 (µM)
Kinase A
Kinase B
Kinase C
...

Table 2: Template for Cytotoxicity Profiling (IC50 Values in µM)

Cell LineAssay Type (e.g., MTT, LDH)24h Incubation48h Incubation72h Incubation
Cell Line 1
Cell Line 2
Cell Line 3
...

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based ATP detection assay.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Luminescence-based ATP detection reagent

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer.

  • Add 5 µL of the compound dilutions to the wells of the 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 5 µL of the kinase diluted in assay buffer to all wells except the negative control.

  • Initiate the reaction by adding 10 µL of a pre-mixed solution of the substrate and ATP to all wells.

  • Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.

  • Stop the reaction by adding 5 µL of the ATP detection reagent.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: MTT Cytotoxicity Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • 96-well clear-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Mechanism of Action Broad Panel Screening Broad Panel Screening Dose-Response Assays Dose-Response Assays Broad Panel Screening->Dose-Response Assays Identify 'Hits' Cytotoxicity Profiling Cytotoxicity Profiling Cytotoxicity Profiling->Dose-Response Assays Orthogonal Assays Orthogonal Assays Dose-Response Assays->Orthogonal Assays Confirm Hits Cell-Based Functional Assays Cell-Based Functional Assays Orthogonal Assays->Cell-Based Functional Assays Signaling Pathway Analysis Signaling Pathway Analysis Cell-Based Functional Assays->Signaling Pathway Analysis signaling_pathway Compound Compound Off-Target Kinase Off-Target Kinase Compound->Off-Target Kinase Inhibition Substrate Substrate Off-Target Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

References

Minimizing cytotoxicity of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride during in vitro experiments.

Troubleshooting Guides

This section addresses common issues encountered when working with this compound and similar compounds.

Issue 1: High Cytotoxicity Observed in Initial Screening

Q: My initial experiments show high cytotoxicity with this compound, even at low concentrations. What are the immediate steps to troubleshoot this?

A: High initial cytotoxicity can stem from several factors. A systematic approach is crucial to pinpoint the cause.

Troubleshooting Workflow:

A High Cytotoxicity Observed B Confirm Cytotoxicity (Dose-Response in Multiple Cell Lines) A->B C Assess Compound Stability in Media B->C If confirmed E Review Experimental Parameters B->E If confirmed D Evaluate Solvent Toxicity C->D D->E F Investigate Mechanism of Cytotoxicity E->F G Implement Mitigation Strategies F->G

Caption: Troubleshooting workflow for unexpected high cytotoxicity.

  • Confirm the Cytotoxicity:

    • Dose-Response Curve: Perform a dose-response study to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). This will confirm the potency of the cytotoxic effect.

    • Multiple Cell Lines: Test the compound in a panel of cell lines, including both cancerous and non-cancerous lines, to assess for cell-type specific cytotoxicity. Some benzimidazole derivatives show selectivity for certain cancer cell lines.

  • Evaluate Solvent Toxicity:

    • Benzimidazole compounds are often dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically ≤0.5%).

    • Always include a vehicle control (cells treated with the same concentration of solvent used for the highest compound concentration) to differentiate between compound- and solvent-induced cytotoxicity.[1]

  • Assess Compound Stability:

    • The compound may degrade in the culture medium over time, potentially forming more toxic byproducts. Prepare fresh dilutions from a frozen stock for each experiment and avoid prolonged storage of the compound in culture medium.[1]

  • Review Experimental Parameters:

    • Cell Seeding Density: Inconsistent cell numbers can lead to variable results. Ensure a consistent and optimal cell seeding density.

    • Incubation Time: The duration of exposure to the compound can significantly impact cell viability. Maintain a consistent incubation time across all experiments.[1]

    • Pipetting Accuracy: Use properly calibrated pipettes to avoid errors in compound concentration.

Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Q: I am observing significant variability in the cytotoxicity of this compound from one experiment to the next. How can I improve reproducibility?

A: Inconsistent results are often due to subtle variations in experimental setup.

Key Areas to Standardize:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

  • Reagent Preparation: Prepare fresh media and compound dilutions for each experiment.

  • Assay Timing: Standardize the timing of all steps, from cell seeding to the addition of assay reagents.

  • Plate Uniformity: Be mindful of the "edge effect" in multi-well plates, where wells on the perimeter can experience different conditions (e.g., evaporation). Consider not using the outer wells for critical measurements.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cytotoxicity for benzimidazole derivatives?

A: Benzimidazole derivatives can induce cytotoxicity through various mechanisms, often related to their anticancer properties. While the specific mechanism for this compound is not extensively documented, related compounds have been shown to:

  • Induce Apoptosis: Many benzimidazole derivatives trigger programmed cell death (apoptosis) in cancer cells.[1][2] This can be investigated by measuring the activity of key apoptotic enzymes like caspases.

  • Cause Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cell proliferation.[1]

  • Inhibit Kinases: A lack of selectivity can lead to the inhibition of essential kinases, disrupting normal cellular signaling.[3]

Signaling Pathway: Potential Apoptosis Induction by Benzimidazole Derivatives

cluster_0 Cellular Stress cluster_1 Apoptotic Cascade A 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride B Mitochondrial Perturbation A->B C Cytochrome c Release B->C D Caspase-9 Activation C->D E Caspase-3/7 Activation D->E F Apoptosis E->F

Caption: Potential mechanism of apoptosis induction.

Q2: What formulation strategies can be used to minimize the cytotoxicity of this compound?

A: Formulation can play a significant role in modulating the cytotoxic effects of a compound.

  • Controlled Release: Formulations that provide a sustained release of the compound can prevent high initial concentrations that may be toxic to cells.

  • Solubility Enhancement: Improving the aqueous solubility of the compound can sometimes allow for the use of lower, less toxic concentrations. This can be achieved through the use of co-solvents or other excipients, but these must also be tested for their own cytotoxicity.

Q3: Are there any structural modifications that could reduce cytotoxicity while maintaining desired activity?

A: While you may be working with a specific compound, it's useful to understand the structure-activity relationships of benzimidazole derivatives. For instance, the addition of bulky chemical groups to a molecule can sometimes hinder its ability to bind to off-target proteins that may be responsible for cytotoxicity.[4]

Data Presentation

The following tables provide examples of how to structure your quantitative data for clear comparison.

Table 1: Example Dose-Response Data for this compound

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)
0 (Vehicle Control)100100
19585
57055
105230
252510
50105
10021

Table 2: Example IC50 Values in Different Cell Lines

Cell LineTypeIC50 (µM) after 48h
HepG2Human Liver Cancer8.5
MCF-7Human Breast Cancer12.2
A549Human Lung Cancer15.8
HEK293Human Embryonic Kidney> 50

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of their viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound dilutions. Include vehicle controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability) and plot the dose-response curve to calculate the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Methodology:

  • Experimental Setup: Treat cells with the compound as described in the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction Mixture: Add the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes).

  • Data Acquisition: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Use the provided controls (spontaneous LDH release from untreated cells and maximum LDH release from lysed cells) to calculate the percentage of cytotoxicity for each compound concentration.

Experimental Workflow for Cytotoxicity Assessment

cluster_0 Preparation cluster_1 Treatment cluster_2 Assessment cluster_3 Analysis A Cell Culture B Seed Cells in 96-well Plates A->B C Prepare Compound Stock and Dilutions B->C D Treat Cells with Serial Dilutions C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Caspase-3/7 Assay (Apoptosis) D->G H Measure Absorbance/ Luminescence/Fluorescence E->H F->H G->H I Calculate IC50 Values and % Cytotoxicity H->I

Caption: General workflow for assessing compound cytotoxicity.

References

Technical Support Center: Enhancing the Bioactivity of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a member of the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are known for a wide range of bioactivities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. While specific applications for this particular dihydrochloride salt are not extensively documented in publicly available literature, it is noted as a potentially useful tool in proteomics research.[1] Its structural similarity to other bioactive benzimidazoles suggests it may be a valuable candidate for screening in various therapeutic areas.

Q2: What are the primary challenges when working with benzimidazole compounds like this one?

Researchers may encounter challenges related to the physicochemical properties of benzimidazole derivatives. A primary issue can be poor aqueous solubility, which can impact bioavailability and the design of in vitro and in vivo experiments.[2] Additionally, like many small molecules, stability in solution and potential for metabolism in biological systems are important considerations. The dihydrochloride salt form of the title compound is intended to improve aqueous solubility compared to the free base.[2]

Q3: How can I improve the solubility of this compound for my experiments?

To enhance the solubility of this compound, consider the following strategies:

  • pH Adjustment: The solubility of this compound, which contains basic nitrogen atoms, is likely pH-dependent. In aqueous solutions, maintaining a slightly acidic pH (e.g., pH 5-6) can help to keep the compound in its protonated, more soluble form.[2]

  • Co-solvents: For creating stock solutions, organic solvents such as DMSO or ethanol are commonly used.[2] However, it is crucial to minimize the final concentration of the organic solvent in the assay medium (typically <0.5%) to avoid solvent-induced artifacts.

  • Mechanical Assistance: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of the compound.[2] However, prolonged exposure to heat should be avoided to prevent potential degradation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound precipitates out of solution upon dilution of a DMSO stock into aqueous media. The compound has low aqueous solubility and is "crashing out" when the solvent environment changes from organic to aqueous.- Lower the final concentration of the compound in the assay. - Decrease the percentage of DMSO in the final solution (ideally to <0.5%). - Prepare a more dilute stock solution in DMSO. - Investigate the use of a different, less-chaotropic organic solvent for the stock solution, if compatible with the assay.
Inconsistent or non-reproducible results in bioactivity assays. - Compound instability: The compound may be degrading in the assay medium over the course of the experiment. - Incomplete dissolution: The compound may not be fully dissolved, leading to variations in the effective concentration. - Interaction with assay components: The compound may be binding to plasticware or interacting with proteins or other components in the assay medium.- Prepare fresh dilutions of the compound from a stock solution for each experiment. - Confirm complete dissolution of the compound visually and, if possible, by a spectroscopic method before use. - Consider using low-binding microplates. - Include appropriate vehicle controls to assess the effect of the solvent on the assay.
Low or no observed bioactivity. - Poor membrane permeability: The compound may not be efficiently crossing cell membranes to reach its intracellular target. - Rapid metabolism: The compound may be quickly metabolized by cells into inactive forms. - Incorrect assay conditions: The pH, temperature, or other assay parameters may not be optimal for the compound's activity.- If working with cell-based assays, consider using cell lines with known transporter expression profiles or perform permeability assays (e.g., Caco-2). - Investigate the metabolic stability of the compound in the presence of liver microsomes or other relevant metabolic systems. - Optimize assay conditions, paying close attention to pH, to ensure the compound is in its most active and soluble state.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method to assess the cytotoxic effects of the compound on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

  • Remove the medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle controls (medium with the same concentration of DMSO used for the highest compound concentration) and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis compound Weigh Compound dissolve Dissolve in DMSO (Vortex/Sonicate) compound->dissolve stock 10 mM Stock Solution dissolve->stock serial_dilution Prepare Serial Dilutions in Assay Medium stock->serial_dilution cell_treatment Treat Cells in 96-well Plate serial_dilution->cell_treatment incubation Incubate (e.g., 48h) cell_treatment->incubation readout Perform Assay Readout (e.g., MTT) incubation->readout data_analysis Calculate % Viability / IC50 readout->data_analysis

Caption: A generalized experimental workflow for assessing the bioactivity of the compound.

troubleshooting_workflow cluster_solubility_solutions Solubility Issues cluster_stability_solutions Stability Issues cluster_control_solutions Control Issues start Inconsistent Experimental Results check_solubility Is the compound fully dissolved in the final assay medium? start->check_solubility check_stability Is the compound stable under the assay conditions? check_solubility->check_stability Yes lower_conc Lower final concentration check_solubility->lower_conc No check_controls Are the positive and negative controls behaving as expected? check_stability->check_controls Yes fresh_solutions Prepare fresh solutions daily check_stability->fresh_solutions No validate_reagents Validate assay reagents check_controls->validate_reagents No end_node Problem Resolved check_controls->end_node Yes adjust_ph Adjust pH of medium lower_conc->adjust_ph change_solvent Use alternative co-solvent adjust_ph->change_solvent stability_study Conduct formal stability study fresh_solutions->stability_study optimize_conditions Re-optimize assay conditions validate_reagents->optimize_conditions

Caption: A troubleshooting workflow for addressing inconsistent experimental results.

References

Technical Support Center: Overcoming Resistance to Benzimidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to benzimidazole resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to benzimidazole-based compounds?

A1: Resistance to benzimidazole-based compounds is a multifaceted issue primarily driven by the following mechanisms:

  • Target Alteration: The most common mechanism is the alteration of the drug's primary target, β-tubulin. Specific point mutations in the β-tubulin gene can reduce the binding affinity of benzimidazoles, thereby diminishing their efficacy.[1][2][3] These mutations prevent the drug from effectively inhibiting microtubule polymerization, a process crucial for cell division and intracellular transport.[3][4]

  • Increased Drug Efflux: Cancer cells and parasites can develop resistance by actively pumping the benzimidazole compound out of the cell. This is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[5] Overexpression of these efflux pumps reduces the intracellular concentration of the drug, preventing it from reaching its target.

  • Activation of Survival Signaling Pathways: Cancer cells can compensate for the effects of benzimidazole treatment by upregulating pro-survival signaling pathways. The PI3K/Akt/mTOR pathway is a key network that, when activated, can promote cell survival and proliferation, thereby counteracting the cytotoxic effects of the drug.[6][7][8][9][10]

  • Alterations in Drug Metabolism: Changes in the metabolic pathways that process benzimidazoles can also lead to resistance. This can involve either decreased activation of a prodrug or increased inactivation and detoxification of the active compound.[11]

  • Epigenetic Modifications: Alterations in the epigenetic landscape of cancer cells can lead to changes in gene expression that favor a resistant phenotype.

Q2: Which specific mutations in β-tubulin are associated with benzimidazole resistance?

A2: Several key mutations in the β-tubulin gene have been strongly correlated with benzimidazole resistance across various organisms, including parasites and cancer cells. The most frequently cited mutations occur at specific codon positions:

  • Codon 200: A change from Phenylalanine (F) to Tyrosine (Y), denoted as F200Y (TTC > TAC), is one of the most well-characterized mutations conferring resistance.[3][12]

  • Codon 167: A Phenylalanine (F) to Tyrosine (Y) substitution, F167Y (TTC > TAC), is another common mutation associated with resistance.[3][12]

  • Codon 198: A Glutamic acid (E) to Alanine (A) change, E198A (GAG > GCG), has also been identified as a significant resistance marker.[3][12]

  • Codon 134: A newer mutation, Glutamine (Q) to Histidine (H), Q134H (CAA > CAT), has been discovered and functionally validated to confer resistance.[13]

These mutations are thought to alter the conformation of the benzimidazole binding pocket on β-tubulin, thereby reducing the drug's binding affinity.[12]

Q3: How can I detect β-tubulin mutations in my resistant cell lines or parasite isolates?

A3: Detecting β-tubulin mutations is a critical step in confirming the mechanism of resistance. The most common method is direct sequencing of the β-tubulin gene. This involves designing primers to amplify the relevant regions of the gene (where mutations are known to occur) via Polymerase Chain Reaction (PCR), followed by Sanger sequencing of the PCR product.[4][14] The resulting sequence is then compared to a reference sequence from a sensitive strain to identify any single nucleotide polymorphisms (SNPs) that lead to amino acid changes. More advanced techniques like deep amplicon sequencing can provide quantitative information on the frequency of resistance-associated alleles in a population.[13]

Q4: Are there commercially available benzimidazole-resistant cell lines for research?

A4: While some researchers have developed benzimidazole-resistant cell lines in-house for specific studies, they are not as widely available from commercial cell banks as cell lines resistant to other common chemotherapeutics. Researchers often need to generate their own resistant cell lines. This is typically achieved by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of a benzimidazole compound over a prolonged period.

Troubleshooting Guides

Issue 1: Inconsistent or higher-than-expected IC50 values in cell viability assays.
Possible CauseTroubleshooting Steps
Compound Solubility Issues Benzimidazole compounds often have poor aqueous solubility. Ensure your stock solution is fully dissolved. Consider using a different solvent or a small percentage of DMSO (typically <0.5% final concentration). You can also explore formulation strategies like creating a salt form or using cyclodextrins to improve solubility.
Cell Seeding Density Inconsistent cell numbers across wells can lead to variable results. Ensure you have a single-cell suspension before plating and use a multichannel pipette for seeding. Optimize the seeding density for your specific cell line and assay duration to ensure cells are in the logarithmic growth phase during treatment.[2]
Assay Interference The benzimidazole compound itself might interfere with the assay chemistry (e.g., reducing tetrazolium salts in MTT/XTT assays). Run a cell-free control with the compound and assay reagents to check for direct chemical reactions. Consider using an alternative viability assay that relies on a different principle, such as ATP measurement (e.g., CellTiter-Glo®) or a real-time live-cell assay.[15]
Incomplete Drug Distribution Poor mixing after adding the compound to the wells can lead to concentration gradients. Gently mix the plate after adding the compound, for example, by tapping the sides or using a plate shaker.
Contamination Microbial contamination can affect cell health and interfere with assay readouts. Regularly check your cell cultures for contamination and maintain aseptic techniques.
Issue 2: My resistant cell line shows a reversion to sensitivity over time.
Possible CauseTroubleshooting Steps
Loss of Selective Pressure Resistance mediated by mechanisms such as efflux pump overexpression can be unstable without continuous exposure to the drug. Culture your resistant cell line in the presence of a maintenance concentration of the benzimidazole compound to maintain selective pressure.
Heterogeneous Population The resistant population may consist of a mix of cells with different resistance levels. If the selective pressure is removed, sensitive cells may outgrow the resistant ones. Consider re-cloning the resistant population to establish a more homogenous and stable resistant line.
Genetic Instability The genetic changes conferring resistance might be unstable. Regularly re-characterize your resistant cell line to confirm the presence of the resistance mechanism (e.g., re-sequence the β-tubulin gene).

Data Presentation

Table 1: Common β-Tubulin Mutations and their Impact on Benzimidazole Binding

Codon PositionAmino Acid ChangeAssociated OrganismsImpact on Benzimidazole BindingReference
134Q → HAncylostoma caninumSignificantly reduces binding affinity[13]
167F → YParasitic nematodes, FungiDecreased sensitivity[3][16]
198E → AParasitic nematodes, FungiStrong resistance[3][17]
200F → YParasitic nematodesCorrelated with resistance[3][12]

Experimental Protocols

Protocol 1: Egg Hatch Assay for Detecting Benzimidazole Resistance in Parasitic Nematodes

This assay is a widely used in vitro method to determine the resistance status of nematode populations to benzimidazole anthelmintics.[18][19]

Materials:

  • Fresh fecal samples containing nematode eggs

  • Saturated salt solution (e.g., NaCl or MgSO4)

  • Sieves of various mesh sizes (e.g., 100 µm, 50 µm, 25 µm)

  • Centrifuge and centrifuge tubes

  • 24-well or 96-well microtiter plates

  • Thiabendazole (TBZ) or another benzimidazole compound

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Microscope

Procedure:

  • Egg Isolation:

    • Homogenize fecal samples in water.

    • Filter the suspension through a series of sieves to remove large debris.

    • Collect the filtrate and centrifuge.

    • Resuspend the pellet in a saturated salt solution and centrifuge again. The eggs will float to the surface.

    • Carefully collect the eggs from the surface and wash them thoroughly with deionized water to remove the salt.

    • Resuspend the cleaned eggs in deionized water and determine the egg concentration (eggs/mL) using a microscope.

  • Preparation of Benzimidazole Solutions:

    • Prepare a stock solution of TBZ in DMSO.

    • Perform serial dilutions of the stock solution in deionized water to obtain the desired final concentrations for the assay. It is crucial to use deionized water and prepare dilutions in DMSO to ensure reproducibility.[1][20] Include a vehicle control (DMSO in deionized water at the same final concentration as the drug dilutions).

  • Assay Setup:

    • Add a specific volume of the benzimidazole dilutions and the vehicle control to the wells of the microtiter plate.

    • Add a standardized number of eggs (e.g., 100-200) to each well.

    • Incubate the plates at a suitable temperature (e.g., 25-27°C) for 48 hours.

  • Data Collection and Analysis:

    • After incubation, add a drop of Lugol's iodine to each well to stop further hatching.

    • Under a microscope, count the number of unhatched eggs and the number of hatched first-stage larvae (L1) in each well.

    • Calculate the percentage of hatched eggs for each concentration.

    • Plot the percentage of inhibition of hatching against the log of the benzimidazole concentration to determine the EC50 (the concentration that inhibits 50% of egg hatching). A significant increase in the EC50 value compared to a susceptible reference strain indicates resistance.

Protocol 2: Sequencing of the β-Tubulin Gene to Identify Resistance-Associated Mutations

Materials:

  • Resistant and sensitive cell lines or parasite isolates

  • DNA extraction kit

  • Primers flanking the regions of interest in the β-tubulin gene

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from your resistant and sensitive samples using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Primer Design:

    • Design PCR primers that flank the known mutation hotspots in the β-tubulin gene (e.g., codons 134, 167, 198, and 200). Ensure the primers are specific to the β-tubulin isotype of interest (isotype 1 is commonly associated with resistance).[4]

  • PCR Amplification:

    • Set up a PCR reaction containing the extracted genomic DNA, designed primers, and PCR master mix.

    • Run the PCR in a thermal cycler using an optimized cycling protocol (annealing temperature and extension time may need to be adjusted based on the primers and target sequence).

  • Verification of PCR Product:

    • Run a small amount of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • PCR Product Purification:

    • Purify the remaining PCR product using a commercial kit to remove primers and other reaction components that could interfere with sequencing.

  • Sanger Sequencing:

    • Send the purified PCR product and the corresponding primers to a sequencing facility.

  • Sequence Analysis:

    • Align the obtained sequences from the resistant and sensitive samples with a reference β-tubulin sequence using bioinformatics software (e.g., BLAST, ClustalW).

    • Identify any single nucleotide polymorphisms (SNPs) in the resistant samples and determine if they result in amino acid substitutions at the key codon positions associated with benzimidazole resistance.

Mandatory Visualizations

experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_mechanistic Mechanistic Studies pheno_start Resistant vs. Sensitive Population viability Cell Viability Assay (e.g., MTT, ATP-based) pheno_start->viability egg_hatch Egg Hatch Assay pheno_start->egg_hatch pheno_end Determine IC50/EC50 viability->pheno_end egg_hatch->pheno_end geno_start Genomic DNA Extraction pheno_end->geno_start pcr PCR Amplification of β-tubulin gene geno_start->pcr sequencing Sanger Sequencing pcr->sequencing geno_end Identify Mutations sequencing->geno_end mech_start Confirmed Resistant Phenotype/Genotype geno_end->mech_start efflux Efflux Pump Assay (e.g., using P-gp inhibitors) mech_start->efflux western Western Blot for Signaling Proteins (p-Akt, p53) mech_start->western mech_end Elucidate Resistance Mechanism efflux->mech_end western->mech_end

Caption: Experimental workflow for investigating benzimidazole resistance.

PI3K_Akt_mTOR_pathway PI3K/Akt/mTOR Survival Pathway Upregulation in Benzimidazole Resistance GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates TSC2 TSC2 Akt->TSC2 mTORC1 mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Rheb Rheb-GTP TSC2->Rheb Rheb->mTORC1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Benzimidazole Benzimidazole Resistance Proliferation->Benzimidazole

Caption: PI3K/Akt/mTOR signaling in benzimidazole resistance.

p53_pathway Role of p53 Signaling in Benzimidazole Sensitivity Benzimidazole Benzimidazole p53 p53 Benzimidazole->p53 activates Mdm2 Mdm2 Benzimidazole->Mdm2 downregulates p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis Resistance Resistance (p53 mutant/null) p53->Resistance WT_p53 Wild-type p53 (High Sensitivity) p53->WT_p53 Mdm2->p53 inhibits CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest

Caption: p53 signaling pathway and benzimidazole sensitivity.

References

Technical Support Center: 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride. The information provided is intended to assist in anticipating and resolving challenges encountered during its stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the benzimidazole core structure, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis. The imidazole ring is susceptible to oxidation and photodegradation, while the ethanamine side chain may also undergo oxidative degradation.[1][2]

Q2: What are the typical conditions for performing forced degradation studies on this compound?

A2: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[3][4] Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 8 hours.[5]

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.[5]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photostability: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

These conditions may need to be optimized based on the observed degradation.[3][6]

Q3: What analytical techniques are best suited for analyzing the degradation products?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common technique.[7] For structural elucidation of degradation products, liquid chromatography-mass spectrometry (LC-MS) is indispensable.[2] Nuclear magnetic resonance (NMR) spectroscopy can also be used for definitive structure confirmation of isolated degradants.[2]

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.
Possible Cause Troubleshooting Step
Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.[6]
The compound is highly stable under the tested conditions.This is a valid result, but it's important to ensure a range of sufficiently harsh conditions have been tested to confirm intrinsic stability.
Analytical method is not sensitive enough to detect low levels of degradants.Optimize the analytical method, for instance, by increasing the injection volume or using a more sensitive detector.
Issue 2: The parent peak disappears completely, or excessive degradation is observed.
Possible Cause Troubleshooting Step
Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the study. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be reliably detected.
The compound is inherently unstable under the applied conditions.This is valuable information for formulation and storage considerations. Ensure that milder conditions are also tested to establish a degradation profile.
Issue 3: Poor resolution between the parent peak and degradation product peaks in HPLC.
Possible Cause Troubleshooting Step
Inadequate chromatographic conditions.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column chemistry.[6]
Degradation products are structurally very similar to the parent compound.Consider using a different column with alternative selectivity or a different detection wavelength that may offer better differentiation.

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw samples at appropriate time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw samples at appropriate time points.

    • Thermal Degradation: Store the solid compound in a hot air oven at 105°C. Withdraw samples at appropriate time points and dissolve in the solvent for analysis.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to photostability chambers according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Quantitative Data Summary

The following tables are templates to illustrate the presentation of quantitative data. Actual data would be obtained from experimental results.

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration% DegradationNumber of Degradants
0.1 M HCl8 hours15.22
0.1 M NaOH8 hours8.51
3% H₂O₂24 hours21.03
Thermal (105°C)48 hours5.11
Photolytic7 days11.82

Table 2: Retention Times of Degradation Products

Stress ConditionDegradantRetention Time (min)
Acidic HydrolysisDP-A13.2
DP-A24.5
Basic HydrolysisDP-B15.1
OxidativeDP-O12.8
DP-O23.9
DP-O36.2
ThermalDP-T14.8
PhotolyticDP-P17.1
DP-P28.3

Visualizations

Potential Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Hydrolysis_Product_1 Hydrolysis_Product_1 Parent->Hydrolysis_Product_1 Acidic/Basic Conditions Oxidation_Product_1 Oxidation_Product_1 Parent->Oxidation_Product_1 H2O2 N-oxide N-oxide Parent->N-oxide H2O2 Photodegradant_1 Photodegradant_1 Parent->Photodegradant_1 UV/Vis Light

Caption: Potential degradation pathways for the target compound.

Experimental Workflow for Degradation Studies

cluster_workflow Degradation Study Workflow Start Start Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development Stability-Indicating Method Development (HPLC/LC-MS) Forced_Degradation->Method_Development Analysis Analysis of Stressed Samples Method_Development->Analysis Identification Degradant Identification and Characterization Analysis->Identification End End Identification->End

Caption: General workflow for conducting degradation studies.

References

Validation & Comparative

A Comparative Guide to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride and Other Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. This guide provides a comparative overview of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride and other benzimidazole derivatives, focusing on their potential therapeutic applications. Due to the limited publicly available experimental data specifically for this compound, this comparison leverages data from structurally related benzimidazole derivatives to highlight the potential activities and guide future research.

Introduction to Benzimidazole Derivatives

Benzimidazoles are heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole rings. This structural motif is found in a variety of biologically active molecules and approved drugs, demonstrating their versatility and importance in drug discovery.[1] The diverse pharmacological profile of benzimidazole derivatives includes antihistaminic, antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3]

Comparative Analysis of Biological Activities

This section compares the performance of various benzimidazole derivatives across different therapeutic areas. The data presented is for representative compounds from the literature and serves as a benchmark for the potential activities of this compound, which shares the core benzimidazole structure.

Antihistaminic Activity

Certain benzimidazole derivatives are potent H1 receptor antagonists, making them effective in the treatment of allergic reactions.[1][4] The structural features of these compounds, particularly the substituents on the benzimidazole ring and the side chain, play a crucial role in their activity and selectivity.[4]

Table 1: Comparison of Antihistaminic Activity of Benzimidazole Derivatives

Compound/DrugTargetIn Vitro AssayIC50/pA2 ValueReference
AstemizoleHistamine H1 ReceptorGuinea pig ileum contractionpA2 = 9.1[5]
MizolastineHistamine H1 ReceptorRadioligand binding assayIC50 = 1.2 nM[1]
This compound Predicted: Histamine H1 Receptor Data not available Data not available N/A

Note: Data for this compound is not available and its activity is predicted based on structural similarity to other antihistaminic benzimidazoles.

Antimicrobial Activity

The benzimidazole scaffold is a key component of many antimicrobial agents. These compounds exhibit broad-spectrum activity against various bacterial and fungal strains.[2][6] Their mechanism of action often involves the inhibition of microbial growth and proliferation.[2]

Table 2: Comparison of Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismIn Vitro AssayMIC (µg/mL)Reference
2-(4-aminophenyl)benzimidazole derivativeP. aeruginosaBroth microdilution25[2]
2-substituted-1H-benzimidazole derivative (1c)C. albicansTube dilutionNot specified[2]
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative (3ao)S. aureus (MRSA)Microdilution< 1[7]
This compound Various bacteria and fungi Data not available Data not available N/A

Note: MIC (Minimum Inhibitory Concentration). Data for the target compound is not available.

Anticancer Activity

Many benzimidazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[8] Their anticancer mechanisms are diverse and can include the disruption of microtubule polymerization, induction of apoptosis, and inhibition of key signaling pathways.[8]

Table 3: Comparison of Anticancer Activity of Benzimidazole Derivatives

CompoundCancer Cell LineIn Vitro AssayIC50 (µM)Reference
N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide (33)17β-HSD10 inhibitionEnzyme assay1.65[9]
1-(naphthalen-1-ylmethyl)-3-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-3-ium chlorideDLD-1 (colorectal adenocarcinoma)MTT assay15.56[10]
1H-benzo[d]imidazole derivative (12b)Melanoma cell linesCytotoxicity assayLC50 < 10[8]
This compound Various cancer cell lines Data not available Data not available N/A

Note: IC50 (Half-maximal inhibitory concentration), LC50 (Lethal concentration, 50%). Data for the target compound is not available.

Anti-inflammatory Activity

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. They can exert their effects through the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.[11][12]

Table 4: Comparison of Anti-inflammatory Activity of Benzimidazole Derivatives

CompoundTargetIn Vitro/In Vivo AssayActivityReference
2-substituted benzimidazole (B2)COX enzymesLuminol-enhanced chemiluminescenceIC50 < Ibuprofen[11]
N-(1H-benzimidazol-2-ylmethyl) anilineCarrageenan-induced paw edemaIn vivo100% inhibition at 100 mg/kg[12]
5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazoleCarrageenan-induced paw edemaIn vivo39.7% reduction (para-amino derivative)[12]
This compound Inflammatory mediators Data not available Data not available N/A

Note: Data for the target compound is not available.

Experimental Protocols

Detailed methodologies are essential for the evaluation and comparison of novel compounds. The following are outlines of key experimental protocols relevant to the potential activities of this compound.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of a compound for the histamine H1 receptor.

  • Preparation of cell membranes: Use a cell line stably expressing the human histamine H1 receptor.

  • Competitive binding: Incubate the cell membranes with a fixed concentration of a radiolabeled H1 antagonist (e.g., [3H]mepyramine) and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell viability.

  • Cell seeding: Seed cancer cells in a 96-well plate and allow them to attach.

  • Compound treatment: Treat the cells with various concentrations of the test compound for a specified duration.

  • MTT addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance measurement: Measure the absorbance at a specific wavelength.

  • Data analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

  • Animal groups: Use rats or mice divided into control, standard (e.g., indomethacin), and test groups.

  • Compound administration: Administer the test compound orally or intraperitoneally.

  • Induction of inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of paw volume: Measure the paw volume at regular intervals using a plethysmometer.

  • Data analysis: Calculate the percentage inhibition of edema for the test groups compared to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq_G11 Gq/11 H1R->Gq_G11 PLC Phospholipase C Gq_G11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release induces PKC Protein Kinase C DAG->PKC activates NF_kB NF-κB Activation PKC->NF_kB Inflammation Inflammatory Response NF_kB->Inflammation

Caption: Histamine H1 Receptor Signaling Pathway.

G Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Line Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Prep Prepare Compound Dilutions Treat_Cells Treat Cells with Compound Compound_Prep->Treat_Cells Seed_Cells->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add Solubilizer (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: In Vitro Cytotoxicity (MTT) Assay Workflow.

Conclusion

This compound belongs to a class of compounds with demonstrated potential across a wide range of therapeutic areas. While direct experimental data for this specific molecule is limited, the extensive research on other benzimidazole derivatives provides a strong rationale for its investigation as a potential antihistaminic, antimicrobial, anticancer, or anti-inflammatory agent. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel benzimidazole derivatives. Further in-depth studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

A Comparative Analysis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride and Known Kinase Inhibitors: Unveiling Potential in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative kinase inhibition profile of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride against established kinase inhibitors. This guide provides a comprehensive overview of its potential, supported by experimental data from closely related benzimidazole derivatives and established kinase inhibitors, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

The relentless pursuit of novel and effective cancer therapeutics has spotlighted kinase inhibitors as a cornerstone of targeted therapy. Kinases, a diverse family of enzymes that regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime targets for drug development. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer properties. This guide focuses on the potential of this compound as a kinase inhibitor, drawing comparisons with well-established drugs in the field.

While direct and comprehensive kinase profiling data for this compound is not extensively available in the public domain, this analysis leverages data from structurally similar benzimidazole-containing molecules to provide a predictive assessment of its potential efficacy and selectivity. This comparative guide aims to furnish researchers and drug development professionals with a valuable resource for exploring this promising chemical entity.

Quantitative Comparison of Kinase Inhibitory Activity

To provide a tangible comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of known kinase inhibitors and a representative, closely related benzimidazole derivative against a panel of key oncogenic kinases. It is important to note that the data for the benzimidazole derivative serves as a proxy to infer the potential activity of this compound.

CompoundTarget KinaseIC50 (µM)Reference
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(4-chlorobenzylidene)benzohydrazide (Hypothetical stand-in) EGFR8.14[1]
Her29.21[1]
VEGFR210.33[1]
CDK212.56[1]
mTOR15.21[1]
Dasatinib Abl0.0006[2]
Src0.0005[2]
Sorafenib VEGFR20.09[1]
PDGFRβ0.02
Raf-10.006
Erlotinib EGFR0.002[1]
Staurosporine Broad Spectrum~0.01 (varies)[2]

Note: The IC50 values for the benzimidazole derivative are for a structurally related compound and are intended to provide a preliminary indication of potential activity for the core benzimidazole scaffold.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for key experiments typically employed in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.

Materials:

  • Kinase of interest

  • Substrate specific to the kinase

  • Test compound (e.g., this compound)

  • Known kinase inhibitor (positive control)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase and its specific substrate.

  • Inhibitor Addition: Add the diluted test compounds or controls to the wells. Include a DMSO-only control (no inhibitor).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Kinase Selectivity Profiling

To understand the specificity of a compound, it is essential to screen it against a broad panel of kinases.

Procedure:

  • A lead compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified kinases (e.g., the KinomeScan™ panel from DiscoverX or the Kinase Selectivity Profiling Systems from Promega).

  • The percent inhibition for each kinase is determined.

  • Compounds showing significant inhibition of specific kinases are then subjected to full IC50 determination for those targets to quantify their potency. This approach helps to identify both on-target and potential off-target activities of the inhibitor.[3]

Visualizing Cellular Mechanisms and Workflows

Understanding the context in which these inhibitors function is critical. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Activates PI3K PI3K RTK->PI3K Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Transcription Benzimidazole 2-(1H-Benzo[d]imidazol-2-yl)ethanamine (Hypothetical Targets) Benzimidazole->RTK Inhibits Benzimidazole->Raf Inhibits Known_Inhibitors Known Kinase Inhibitors (e.g., Erlotinib, Sorafenib) Known_Inhibitors->RTK Inhibits Known_Inhibitors->Raf Inhibits

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and points of inhibition.

G start Start: Compound Synthesis & Purification assay_dev In Vitro Kinase Assay (e.g., ADP-Glo) start->assay_dev ic50 IC50 Determination assay_dev->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity cell_based Cell-Based Assays (Proliferation, Apoptosis) selectivity->cell_based in_vivo In Vivo Efficacy Studies (Xenograft Models) cell_based->in_vivo end Lead Optimization & Preclinical Development in_vivo->end

Caption: General workflow for the preclinical evaluation of a novel kinase inhibitor.

Concluding Remarks

The exploration of novel chemical scaffolds is a critical endeavor in the ongoing battle against cancer. While direct evidence for the kinase inhibitory profile of this compound is still emerging, the data from structurally related benzimidazole derivatives suggest that this compound class holds significant promise. The benzimidazole core appears to be a versatile platform for interacting with the ATP-binding pocket of various kinases.

Further comprehensive screening of this compound against a broad kinase panel is warranted to elucidate its precise molecular targets and to determine its selectivity profile. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to undertake such investigations. The continued exploration of this and similar benzimidazole derivatives could lead to the discovery of novel and potent kinase inhibitors with the potential for clinical translation.

References

Validating the Biological Target of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of the biological target of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride. Due to the absence of a definitively identified biological target in publicly available literature, this document outlines a systematic approach for target identification and validation. This approach is based on the known biological activities of structurally related benzimidazole-containing compounds. We present detailed experimental protocols and comparative data with established pharmacological agents to guide the research process.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Literature suggests that derivatives of 1H-benzo[d]imidazole exhibit a range of activities, including but not limited to, anticancer effects through the inhibition of topoisomerase I and various kinases. Furthermore, the structural similarity of the core moiety to biogenic amines, such as histamine, suggests a potential interaction with neurotransmitter receptors.

This guide will focus on three primary potential target classes:

  • Monoamine G-Protein Coupled Receptors (GPCRs): Specifically, histamine, dopamine, and serotonin receptors, due to structural similarities to their endogenous ligands.

  • Protein Kinases: A common target for benzimidazole-containing compounds with anticancer properties.

  • Topoisomerase I: A key enzyme in DNA replication and a target for some anticancer drugs containing the benzimidazole scaffold.

Experimental Plan for Target Validation

The following sections detail the experimental protocols to investigate the interaction of this compound with the potential target classes.

Monoamine GPCR Binding Assays

To assess the affinity of the compound for histamine, dopamine, and serotonin receptors, competitive radioligand binding assays are recommended. These assays measure the ability of the test compound to displace a known high-affinity radioligand from its receptor.

Table 1: Comparison of Binding Affinities (Ki) of this compound and Reference Compounds at Monoamine GPCRs

CompoundHistamine H1 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
This compoundTo be determinedTo be determinedTo be determined
Diphenhydramine (H1 Antagonist)1 - 10> 10,000> 10,000
Haloperidol (D2 Antagonist)50 - 2001 - 52 - 10
Ketanserin (5-HT2A Antagonist)2 - 10> 1,0001 - 5

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., Histamine H1, Dopamine D2, or Serotonin 5-HT2A).

  • Assay Buffer: Use an appropriate buffer for each receptor type (e.g., 50 mM Tris-HCl, pH 7.4 for many GPCRs).

  • Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Pyrilamine for H1, [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A), and varying concentrations of the test compound or a known competitor (for determining non-specific binding).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay

To evaluate the potential of the compound as a kinase inhibitor, a general in vitro kinase assay can be performed against a panel of representative kinases.

Table 2: Comparison of Kinase Inhibition (IC50) of this compound and a Reference Kinase Inhibitor

CompoundKinase Target (e.g., SRC) (IC50, µM)Kinase Target (e.g., EGFR) (IC50, µM)
This compoundTo be determinedTo be determined
Staurosporine (Broad-Spectrum Kinase Inhibitor)0.005 - 0.020.006 - 0.1

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Components: In a suitable assay plate, combine the kinase enzyme, a specific peptide substrate, and varying concentrations of the test compound.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Separate the phosphorylated substrate from the unreacted ATP using a phosphocellulose filter or other suitable method.

  • Quantification: Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the concentration of the test compound.

Topoisomerase I DNA Relaxation Assay

This assay determines if the compound can inhibit the activity of human topoisomerase I, which relaxes supercoiled DNA.

Table 3: Comparison of Topoisomerase I Inhibition of this compound and a Reference Inhibitor

CompoundTopoisomerase I Inhibition (IC50, µM)
This compoundTo be determined
Camptothecin (Topoisomerase I Inhibitor)0.1 - 1

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and varying concentrations of the test compound.

  • Enzyme Addition: Add human topoisomerase I enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band. Quantify the band intensities to determine the IC50 value.

Visualizations

To aid in the understanding of the experimental workflows and potential signaling pathways, the following diagrams are provided.

G cluster_0 Target Identification Workflow start 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride screen Primary Screening (e.g., Receptor Binding, Kinase Panel) start->screen hit Hit Identification screen->hit hit->screen No Hit validation Target Validation (Functional Assays, Dose-Response) hit->validation  Hit moa Mechanism of Action Studies validation->moa lead_opt Lead Optimization moa->lead_opt

Caption: A generalized workflow for the identification and validation of the biological target.

G cluster_1 Hypothetical GPCR Signaling Pathway ligand 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride receptor GPCR (e.g., Histamine Receptor) ligand->receptor g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A simplified diagram of a potential G-protein coupled receptor signaling pathway.

G cluster_2 Radioligand Binding Assay Workflow prep Prepare Receptor Membranes mix Incubate Membranes with Radioligand and Test Compound prep->mix filter Filter to Separate Bound/Free Ligand mix->filter wash Wash Filters filter->wash count Quantify Radioactivity wash->count analyze Calculate Ki count->analyze

Caption: A schematic representation of the experimental workflow for a radioligand binding assay.

This guide provides a foundational strategy for the elucidation of the biological target of this compound. The results from these experiments will be crucial in directing future research and development efforts for this compound.

A Comparative Guide to the Structure-Activity Relationship of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is curated from various scientific studies to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity

Derivatives of the 2-(1H-benzo[d]imidazol-2-yl)ethanamine scaffold have been investigated for their potential as anticancer agents. The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound IDSubstitution on Benzimidazole RingSubstitution on Ethanamine MoietyCell LineIC50 (µM)Reference
1a 5-NitroN,N-dimethylHeLa5.2 ± 0.4Fictional Data
1b 5-ChloroN-ethylMCF-78.1 ± 0.6Fictional Data
1c 5-MethoxyN-benzylA5493.5 ± 0.3Fictional Data
1d UnsubstitutedN-phenylHeLa12.7 ± 1.1Fictional Data
Etoposide --A5492.5[1]

Note: The data in this table is illustrative and synthesized from typical findings in the literature for benzimidazole derivatives to demonstrate the format.

From the illustrative data, it can be inferred that substitutions on both the benzimidazole ring and the ethanamine side chain significantly influence the anticancer activity. For instance, an electron-withdrawing group like a nitro group at the 5-position of the benzimidazole ring, combined with a small dialkyl substitution on the amine, appears to enhance cytotoxicity against HeLa cells. A bulky N-benzyl substitution also shows potent activity.

Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism.

apoptosis_pathway cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nucleus Nucleus Bcl2 Bcl-2 CytoC_mito Cytochrome c Bcl2->CytoC_mito inhibits release Bax Bax Bax->CytoC_mito promotes release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 DNA_frag DNA Fragmentation Caspase3->DNA_frag induces Apoptosome->Caspase9 activates CytoC_cyto->Apoptosome Benzimidazole Benzimidazole Analog Benzimidazole->Bcl2 inhibits Benzimidazole->Bax activates NFkB_pathway cluster_extra Extracellular cluster_cyto Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits IkB_P IκB-P IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Ub Ubiquitin IkB_P->Ub ubiquitination Proteasome Proteasome IkB_P->Proteasome degradation Ub->Proteasome DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, iNOS) DNA->Genes transcription Benzimidazole Benzimidazole Analog Benzimidazole->IKK inhibits

References

A Comparative Guide to Establishing In Vitro and In Vivo Correlation for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro and in vivo activity of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride is limited in publicly available literature. This guide provides a comprehensive methodological framework for establishing such a correlation, drawing upon established protocols for structurally related benzimidazole derivatives. The experimental data presented is hypothetical and for illustrative purposes.

The benzimidazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer and anti-inflammatory effects.[1] Establishing a correlation between in vitro activity and in vivo efficacy is a critical step in the drug development process. An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[2][3] This guide outlines a systematic approach to characterize the bioactivity of this compound and to develop a foundational IVIVC.

Section 1: Proposed In Vitro Activity Profiling

Initial screening in vitro provides essential data on a compound's biological activity in a controlled environment, allowing for the determination of its direct effects on molecular targets and cellular pathways.

1.1. Anticancer Activity Assessment

Benzimidazole derivatives have shown significant potential as anticancer agents.[4] A primary step is to screen for cytotoxicity against a panel of human cancer cell lines.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549Lung Carcinoma15.51.2
HeLaCervical Cancer12.80.9
MCF-7Breast Cancer25.21.5
HEK293Normal Kidney (Control)>1002.1

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell growth.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) and a normal cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, under standard conditions (37°C, 5% CO₂).[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.0 × 10⁵ cells/well and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The test compound is dissolved in DMSO and diluted to various concentrations. Cells are treated with these concentrations for 48 hours. A control group receives only the vehicle (DMSO at <0.1% v/v).[5]

  • MTT Addition: After treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]

1.2. Anti-inflammatory Activity Assessment

Many benzimidazole derivatives exhibit anti-inflammatory properties.[1] A common in vitro method is to measure the inhibition of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Table 2: Hypothetical In Vitro Anti-inflammatory Activity

CompoundIC₅₀ for NO Inhibition (µM) in LPS-Stimulated RAW 264.7 Cells
Test Compound22.4
Dexamethasone (Standard)5.8

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 24-well plates at a density of 4 × 10⁵ cells/mL and incubated for 24 hours.[5]

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 2 hours.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A positive control group is treated with a standard anti-inflammatory drug like dexamethasone.[5]

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated for 15 minutes.[5]

  • Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.

  • Data Analysis: The percentage inhibition of NO production is calculated for each compound concentration relative to the LPS-only treated group, and the IC₅₀ value is determined.

Section 2: Proposed In Vivo Efficacy Evaluation

In vivo assays are critical for assessing a compound's therapeutic efficacy and safety profile within a whole living organism.

2.1. Anticancer Efficacy in Xenograft Mouse Model

This model is used to evaluate the ability of a compound to inhibit tumor growth in vivo.

Table 3: Hypothetical In Vivo Anticancer Efficacy

Treatment GroupDose (mg/kg)RouteMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-p.o.1500 ± 120-
Test Compound50p.o.825 ± 9545
Doxorubicin5i.p.450 ± 7070

p.o. (per os): oral administration; i.p. (intraperitoneal): injection into the body cavity.

Experimental Protocol: Xenograft Tumor Model

  • Animal Housing: Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old) are housed in a pathogen-free environment.[7]

  • Tumor Implantation: Human cancer cells (e.g., A549) are harvested and injected subcutaneously into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: Volume = (length × width²) / 2.[7]

  • Treatment: When tumors reach a volume of 100-200 mm³, mice are randomized into groups. The test compound is administered daily via oral gavage. The control group receives the vehicle only.[7]

  • Endpoint: The study is concluded after a set period (e.g., 21 days) or when tumors in the control group reach a specific size. Mice are euthanized, and tumors are excised and weighed for final analysis.[7]

2.2. Anti-inflammatory Efficacy in Rat Paw Edema Model

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

Table 4: Hypothetical In Vivo Anti-inflammatory Activity

Treatment GroupDose (mg/kg)Inhibition of Paw Edema at 3h (%)
Vehicle Control--
Test Compound5042.5
Indomethacin (Standard)1065.7

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Groups: Wistar rats are divided into control, standard, and test groups.

  • Compound Administration: The test compound or standard drug (Indomethacin) is administered orally one hour before carrageenan injection.[4]

  • Edema Induction: Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

Section 3: Visualizing Workflows and Pathways

3.1. General Experimental Workflow

The following diagram illustrates the logical progression from initial in vitro screening to in vivo validation and the establishment of an IVIVC.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy & Safety cluster_2 Correlation & Development A Cytotoxicity Assay (e.g., MTT) B Anti-inflammatory Assay (e.g., NO Inhibition) A->B C Mechanism of Action (e.g., Western Blot) B->C D Xenograft Tumor Model C->D Lead Compound Selection E Paw Edema Model D->E F Toxicology Studies E->F G Pharmacokinetic (PK) Studies F->G Efficacy Confirmed H Establish IVIVC Model G->H I Formulation Optimization H->I

Caption: Proposed workflow for in vitro to in vivo correlation.

3.2. Potential Signaling Pathway: NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and is often dysregulated in cancer. Many anti-inflammatory and anticancer agents target this pathway.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Inflammatory Gene Transcription (e.g., TNF-α, iNOS) Nucleus->Genes Induces Test_Compound Test Compound (Potential Inhibitor) Test_Compound->IKK Inhibits?

Caption: The NF-κB signaling pathway, a potential target.

References

Benchmarking 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Research Community,

This guide addresses the proposed benchmarking of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride. Our objective is to provide a comprehensive comparative analysis of this compound against established standards of care. However, a thorough review of the current scientific literature reveals that this compound is predominantly classified as a chemical for research purposes, with its specific biological targets and therapeutic applications yet to be conclusively determined.

The broader family of benzimidazole derivatives has shown significant therapeutic promise across various domains, including oncology, infectious diseases, and inflammatory conditions. This diverse bioactivity underscores the potential of the benzimidazole scaffold in drug discovery. Nevertheless, the absence of a defined therapeutic indication for this compound makes a direct comparison with a specific standard of care premature.

Therefore, this document serves as a foundational framework. It outlines the methodologies and experimental data that would be necessary to establish a performance benchmark for this compound, once a primary biological activity and therapeutic target are identified.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₉H₁₁N₃ · 2HCl
Molecular Weight 234.13 g/mol
Appearance Solid
Solubility Data to be determined
Purity Typically >95% (Varies by supplier)

Proposed Experimental Protocols for Target Identification and Validation

To benchmark this compound, the initial and most critical step is to identify its specific biological activity. The following experimental workflows are proposed.

High-Throughput Screening (HTS) for Target Identification

Objective: To identify the primary biological target(s) of this compound.

Methodology:

  • Library Screening: Screen the compound against a broad panel of biological targets, including but not limited to:

    • Receptor binding assays (e.g., GPCRs, nuclear receptors).

    • Enzyme inhibition assays (e.g., kinases, proteases, topoisomerases).

    • Phenotypic screens on various human cancer cell lines to assess antiproliferative activity.

  • Hit Identification: Analyze screening data to identify statistically significant "hits" where the compound demonstrates notable activity.

  • Dose-Response Studies: Perform concentration-response experiments for each validated hit to determine potency (e.g., IC₅₀, EC₅₀).

HTS_Workflow cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Validation Compound 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride Screening Automated Screening Compound->Screening Target_Panels Broad Target Panels (Receptors, Enzymes, Cell Lines) Target_Panels->Screening Raw_Data Raw Screening Data Screening->Raw_Data Hit_ID Hit Identification (Statistical Analysis) Raw_Data->Hit_ID Dose_Response Dose-Response Curves (IC50 / EC50 Determination) Hit_ID->Dose_Response Validated_Hits Validated Biological Target(s) Dose_Response->Validated_Hits

Caption: High-Throughput Screening Workflow for Target Identification.

Mechanism of Action (MoA) Elucidation

Objective: To understand how the compound exerts its biological effect at the molecular level.

Methodology:

  • Target Engagement Assays: Confirm direct binding of the compound to the identified target using techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays.

  • Cellular Pathway Analysis: Utilize techniques such as Western blotting, qPCR, or reporter gene assays to investigate the downstream signaling pathways affected by the compound's interaction with its target. For instance, if the target is a kinase, assess the phosphorylation status of its known substrates.

MoA_Elucidation Validated_Target Validated Target Target_Engagement Target Engagement Assays (e.g., SPR, Thermal Shift) Validated_Target->Target_Engagement Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot, qPCR) Validated_Target->Pathway_Analysis MoA Elucidated Mechanism of Action Target_Engagement->MoA Pathway_Analysis->MoA

Caption: Workflow for Elucidating the Mechanism of Action.

Future Direction: Benchmarking Against Standard of Care

Once a therapeutic target and mechanism of action are established, a direct comparison to the relevant standard of care can be conducted. For example, if this compound is identified as a potent inhibitor of a specific kinase implicated in non-small cell lung cancer, it would be benchmarked against approved kinase inhibitors for that indication.

The comparative analysis would involve the following:

  • In Vitro Potency and Selectivity: Head-to-head comparison of IC₅₀ values against the primary target and a panel of related kinases to assess selectivity.

  • Cellular Efficacy: Comparative studies in relevant cancer cell lines to measure effects on proliferation, apoptosis, and cell cycle progression.

  • In Vivo Efficacy: Preclinical studies in animal models (e.g., xenograft models) to compare tumor growth inhibition.

  • Pharmacokinetic Profiling: Comparative analysis of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Safety and Toxicity: In vitro and in vivo toxicology studies to compare the therapeutic index.

All quantitative data from these studies would be summarized in comparative tables to provide a clear and objective assessment of the compound's performance relative to the standard of care.

While a direct comparative guide for this compound against a standard of care is not currently feasible due to the lack of a defined therapeutic application, this document provides a clear roadmap for the necessary research. The scientific community is encouraged to undertake the outlined experimental protocols to unlock the potential of this and other promising benzimidazole derivatives. Future publications will be updated as new data becomes available.

Comparative Analysis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride: A Guide to Experimental Reproducibility and Performance Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the experimental reproducibility and performance of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride, a benzimidazole derivative with potential applications in pharmacological research. Given the prevalence of histamine H1 receptor antagonism among benzimidazole-containing compounds, this document focuses on methodologies to characterize its activity at this G-protein coupled receptor (GPCR). The provided protocols and comparative data will aid researchers in designing robust experiments and interpreting results with higher confidence.

Introduction to this compound

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry.[1][2][3] While specific experimental data on this particular compound is not extensively documented in publicly available literature, its structural similarity to known pharmacophores suggests it may act as a modulator of various biological targets. A prominent and well-characterized activity for analogous structures is the antagonism of the histamine H1 receptor, a key target in the treatment of allergic conditions.[4][5][6][7] This guide, therefore, proposes a comparative analysis based on its putative role as a histamine H1 receptor antagonist.

Comparative Performance Data

To objectively evaluate the performance of this compound, its binding affinity (pKi) and functional potency (pA2 or pIC50) should be compared against a panel of established histamine H1 receptor antagonists. The following table summarizes reported binding affinities for several common antagonists, providing a benchmark for new experimental data.

Table 1: Comparative Binding Affinities (pKi) of Histamine H1 Receptor Antagonists

CompoundpKiReceptor SourceRadioligand
Mepyramine8.1 - 8.5HEK293T cells expressing human H1R[³H]mepyramine
Doxepin~9.0HEK293T cells expressing human H1R[³H]mepyramine
Levocetirizine~8.0HEK293T cells expressing human H1R[³H]mepyramine
Olopatadine~7.5HEK293T cells expressing human H1R[³H]mepyramine
Chlorpheniramine~8.7Human H1 receptors cloned in CHO cellsNot Specified
Terfenadine~7.4Human H1 receptors cloned in CHO cellsNot Specified

Note: pKi values are expressed as the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols for Reproducible Assessment

Reproducibility of in vitro experiments is paramount for reliable compound characterization. The following are detailed protocols for two standard assays used to determine the affinity and functional antagonism of compounds at the histamine H1 receptor.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.[8][9]

Materials:

  • Cell Membranes: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound and reference antagonists.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well plates and Glass fiber filters .

Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from H1 receptor-expressing cells. Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay Buffer

    • Cell membranes (typically 10-20 µg of protein per well)

    • Radioligand (e.g., a final concentration of 1-3 nM [³H]mepyramine)

    • Either the test compound at various concentrations, buffer for total binding, or the non-specific binding control.

  • Incubation: Incubate the plate for 180 minutes at 25°C with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare H1R-expressing cell membranes Incubation Incubate membranes, radioligand, and test compound in 96-well plate (25°C, 180 min) Membranes->Incubation Radioligand Prepare [3H]-mepyramine (Radioligand) Radioligand->Incubation Test_Compound Prepare serial dilutions of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride & controls Test_Compound->Incubation Filtration Rapidly filter through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting IC50 Determine IC50 from dose-response curve Counting->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Workflow for Radioligand Binding Assay.
Functional Assay: Intracellular Calcium Mobilization

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an H1 receptor agonist, such as histamine. The H1 receptor primarily couples to Gq/11 G-proteins, which activate phospholipase C, leading to an increase in intracellular Ca²⁺.[2][5][8][10][11]

Materials:

  • Cell Line: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO-K1).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with serum and antibiotics.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • H1 Agonist: Histamine.

  • Test Compound: this compound and reference antagonists.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence Plate Reader: Equipped with an automated injection system.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into 96-well plates and incubate overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer and then add the test compound at various concentrations. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into each well. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the compound. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50.

Histamine H1 Receptor Signaling Pathway

Understanding the underlying signaling pathway is crucial for interpreting experimental results. The activation of the histamine H1 receptor initiates a cascade of intracellular events.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release Response Cellular Response (e.g., smooth muscle contraction, inflammation) Ca_release->Response ER->Ca_release Induces

Histamine H1 Receptor Signaling Pathway.

General Synthesis Workflow

The synthesis of 2-substituted benzimidazoles, including compounds like 2-(1H-Benzo[d]imidazol-2-yl)ethanamine, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[12] A common method utilizes an amino acid as the carboxylic acid source.[13]

G cluster_reaction Reaction Conditions OPD o-Phenylenediamine Condensation Condensation/ Cyclization OPD->Condensation AminoAcid β-Alanine (or derivative) AminoAcid->Condensation Product 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Condensation->Product Heat, Acid Catalyst (e.g., polyphosphoric acid)

General Synthesis of 2-(aminoalkyl)benzimidazoles.

Conclusion

While direct, peer-reviewed experimental data on this compound is limited, its structural features strongly suggest potential activity as a histamine H1 receptor antagonist. By employing standardized and well-documented experimental protocols, such as radioligand binding and calcium mobilization assays, researchers can reliably characterize its pharmacological profile. Comparing the obtained data with established H1 receptor antagonists will provide a clear and objective measure of its performance. This guide serves as a foundational resource to ensure the reproducibility and comparability of future experimental investigations into this and similar benzimidazole derivatives.

References

Unveiling the Binding Profile of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding characteristics of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride and related benzimidazole derivatives. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes findings from closely related analogs to infer its potential binding modes and facilitate further research. The information is presented through comparative data tables, detailed experimental protocols for common binding assays, and visualizations of relevant biological pathways and workflows.

Comparative Analysis of Benzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine have shown affinity for several G-protein coupled receptors (GPCRs), including serotonin, histamine, and dopamine receptors. The following tables summarize the binding affinities of representative benzimidazole derivatives to provide a comparative context.

Table 1: Comparative Binding Affinities of Benzimidazole Derivatives for Serotonin Receptors

Compound/DerivativeReceptor SubtypeBinding Affinity (pA2 or Ki)Reference CompoundActivity
Tetrahydro-1H-benzimidazole derivative (YM114)5-HT3pA2 = 9.08OndansetronAntagonist[1]
Tetrahydro-1H-benzimidazole derivative (YM-26103-2)5-HT3pA2 = 8.27OndansetronAntagonist[1]
N-(1-azabicyclo[2.2.2]oct-3-yl)benzimidazole-4-carboxamide5-HT3Not specified, active as ondansetronOndansetronAntagonist[2]
Novel Benzimidazole Derivative (Compound 4)5-HT6Not specified, potentSB-258585Antagonist[3]

Table 2: Comparative Binding Affinities of Benzimidazole Derivatives for Dopamine and Histamine Receptors

Compound/DerivativeReceptor SubtypeBinding Affinity (Ki)Reference CompoundActivity
Dimeric Benzimidazole (PD 152255)Dopamine D312.7 nMNot specifiedAntagonist[4]
Dimeric Benzimidazole (PD 152255)Dopamine D2L565 nMNot specifiedAntagonist[4]
Benzimidazole-substituted (3-phenoxypropyl)amine (8a)Histamine H3Potent (exact value not provided)Not specifiedAntagonist[5]

Postulated Binding Mode and Structure-Activity Relationships (SAR)

Based on studies of related benzimidazole compounds, the binding of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine likely involves key interactions within the receptor binding pocket. The benzimidazole ring system can participate in aromatic stacking interactions, while the protonated ethylamine side chain is poised to form crucial hydrogen bonds and ionic interactions with acidic residues in the receptor.

Structure-activity relationship (SAR) studies on similar benzimidazole series have highlighted several key features:

  • Substituents on the Benzimidazole Ring: The nature and position of substituents on the benzimidazole ring significantly influence binding affinity and selectivity.

  • The Ethylamine Side Chain: The length and nature of the linker between the benzimidazole core and the terminal amine are critical for optimal interaction.

  • The Terminal Amine: The basicity and steric bulk of the terminal amine group are important for anchoring the ligand in the binding pocket.

Experimental Protocols

To determine the binding characteristics of this compound, standard radioligand binding assays and functional assays can be employed.

Radioligand Binding Assay (General Protocol)

This protocol describes a typical saturation binding experiment to determine the affinity (Kd) and density (Bmax) of a ligand for a specific receptor.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add increasing concentrations of the radiolabeled ligand (e.g., [³H]-labeled antagonist).

    • To determine non-specific binding, add a high concentration of a non-labeled competing ligand to a parallel set of wells.

    • Add the membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding as a function of the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

Functional Assay: cAMP Measurement for Gs- or Gi-Coupled Receptors

This protocol measures the functional consequence of receptor activation by assessing changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture:

    • Culture cells stably expressing the receptor of interest in appropriate media.

    • Seed the cells in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with serum-free media.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound (agonist or antagonist).

    • For antagonist testing, co-incubate with a known agonist.

    • Stimulate the cells with an appropriate agent (e.g., forskolin for Gs-coupled receptors).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the ligand concentration.

    • For agonists, determine the EC50 value. For antagonists, determine the IC50 value and calculate the pA2.

Visualizations

The following diagrams illustrate key concepts related to the investigation of this compound.

G cluster_0 Ligand-Receptor Interaction Ligand Ligand Receptor Receptor Ligand->Receptor Binding G-protein G-protein Receptor->G-protein Activation Effector Effector G-protein->Effector Modulation Second Messenger Second Messenger Effector->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response Initiation

Caption: Simplified GPCR signaling pathway initiated by ligand binding.

G Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Filtration Separation of Bound/Free Binding_Assay->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Kd, Bmax) Counting->Data_Analysis End End Data_Analysis->End G cluster_targets Potential Biological Targets Benzimidazole_Core 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Serotonin_Receptors Serotonin Receptors (5-HT3, 5-HT6) Benzimidazole_Core->Serotonin_Receptors Dopamine_Receptors Dopamine Receptors (D3) Benzimidazole_Core->Dopamine_Receptors Histamine_Receptors Histamine Receptors (H3) Benzimidazole_Core->Histamine_Receptors

References

Comparative Analysis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride and Structurally Related Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the pharmacological landscape of 2-aminoalkyl-benzimidazoles.

The following sections present quantitative data, experimental methodologies, and pathway diagrams for selected benzimidazole derivatives with demonstrated activity in key therapeutic areas, including oncology and neuropharmacology.

Anticancer Activity of Benzimidazole Derivatives

A series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. The results highlight the potential of this scaffold in the development of novel anticancer agents.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds against the HepG2 (liver cancer) and A549 (lung cancer) cell lines after 48 hours of treatment.

Compound IDR-group (at piperazine N4)HepG2 IC50 (µM)A549 IC50 (µM)
4b 2-Fluorophenyl4.856.9
4c 3-Fluorophenyl13.346.6
4g 2-Methoxyphenyl5.153.2
4h 4-Methoxyphenyl11.559.4
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (HepG2 and A549) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.[1]

Experimental Workflow: Synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides

G cluster_0 Step 1: Synthesis of Intermediate 2 cluster_1 Step 2: Synthesis of Final Compounds 4a-h A 2-aminobenzimidazole (1) D N-(1H-benzo[d]imidazol-2-yl)- 2-chloroacetamide (2) A->D B 2-chloroacetyl chloride B->D C Base (e.g., Triethylamine) C->D E Intermediate (2) G Final Compounds (4a-h) E->G F Substituted piperazines (3a-h) F->G

A simplified workflow for the synthesis of the target anticancer compounds.

Antimalarial Activity of 2-Aminobenzimidazoles

A series of 2-aminobenzimidazoles with a phenol moiety were designed and synthesized, demonstrating potent activity against Plasmodium falciparum, the parasite responsible for malaria.

Quantitative Data: In Vitro Antimalarial Activity

The table below presents the IC50 values of selected 2-aminobenzimidazole derivatives against the 3D7 strain of P. falciparum.

Compound IDSubstitution on Phenol RingP. falciparum 3D7 IC50 (nM)Cytotoxicity (HEK293) IC50 (µM)
3c 4-Chloro42 ± 4> 50
3g 4-Trifluoromethyl43 ± 2> 50
3r 4,5-Dimethyl6.4 ± 0.5> 50
Experimental Protocol: In Vitro Antimalarial Assay

The in vitro activity against P. falciparum was determined using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum (3D7 strain) was cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Compounds were serially diluted in DMSO and added to 96-well plates.

  • Assay Procedure: Synchronized ring-stage parasites were added to the plates to achieve a final parasitemia of 0.5% and a hematocrit of 2%. The plates were incubated for 72 hours.

  • Lysis and Staining: The cells were lysed, and SYBR Green I dye was added to stain the parasite DNA.

  • Fluorescence Measurement: Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • IC50 Determination: IC50 values were calculated by fitting the fluorescence data to a sigmoidal dose-response curve.[2]

Signaling Pathway: Potential Mechanism of Action

While the exact mechanism of action for these compounds was not elucidated in the cited study, many antimalarials are known to interfere with parasite-specific pathways. The following diagram illustrates a generalized view of potential targets for antimalarial drugs.

G cluster_0 Plasmodium falciparum cluster_1 Host Cell (Erythrocyte) A Drug Uptake B Hemoglobin Digestion A->B D DNA/RNA Synthesis A->D E Protein Synthesis A->E C Heme Detoxification B->C F Parasite Death C->F D->F E->F G Nutrient Transport G->A H Membrane Integrity H->A

Generalized potential targets for antimalarial compounds within the parasite.

Neurological Receptor Activity of Benzimidazole Derivatives

Benzimidazole derivatives have been extensively studied for their interactions with various G-protein coupled receptors (GPCRs) in the central nervous system, including serotonin (5-HT) and dopamine (D2) receptors.

Quantitative Data: Receptor Binding Affinity

The following table shows the binding affinities (Ki values) of selected 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives for the 5-HT4 receptor.

Compound ID3-Position Substituent5-HT4 Receptor Ki (nM)
5a Isopropyl≥ 38.9
- Ethyl6.7 - 75.4
- Cyclopropyl6.7 - 75.4

Note: A specific compound ID for the ethyl and cyclopropyl derivatives with the lowest Ki was not provided in the source material.

Experimental Protocol: Radioligand Binding Assay

The in vitro receptor affinities were determined by radioligand binding assays.

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., 5-HT4) were prepared.

  • Assay Buffer: The assay was performed in a suitable buffer (e.g., Tris-HCl) containing appropriate ions.

  • Incubation: The membrane preparation was incubated with a specific radioligand (e.g., [³H]-GR113808 for 5-HT4) and various concentrations of the test compound.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Ki Calculation: The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[3][4]

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Signaling

The diagram below illustrates a simplified GPCR signaling cascade, which is the general mechanism of action for many neurologically active drugs.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Benzimidazole Derivative Receptor GPCR (e.g., 5-HT4) Ligand->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

A generalized schematic of GPCR signaling initiated by a ligand.

References

Safety Operating Guide

Proper Disposal of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

This guide provides crucial safety and logistical information for the proper disposal of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride, a compound requiring careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal, minimizing risks to personnel and the environment.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage. Adherence to strict safety protocols is mandatory during handling and disposal.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a POISON CENTER or doctor.
Skin Corrosion Causes severe skin burns.Wear protective gloves, protective clothing, and face protection. In case of skin contact, immediately remove all contaminated clothing and rinse skin with water.
Eye Damage Causes serious eye damage.Wear eye protection. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call an ophthalmologist.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its safe disposal as a hazardous chemical waste.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat or chemical-resistant apron

  • Closed-toe shoes

2. Waste Segregation:

  • Crucially, this compound is a halogenated organic compound. It must be segregated from non-halogenated chemical waste.

  • Do not mix with incompatible materials such as strong oxidizing agents.

  • Collect waste in a designated, properly labeled hazardous waste container.

3. Container Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be written out (no abbreviations or chemical formulas).

  • Indicate the approximate concentration or quantity of the waste.

  • Note the date when the first of the waste was added to the container.

4. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area.

  • The container must be kept tightly closed except when adding waste.

  • Ensure the storage area is cool, dry, and well-ventilated, away from direct sunlight and incompatible materials.

5. Disposal Procedure:

  • Do not dispose of this chemical down the drain or in regular trash.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.

  • Provide the disposal company with the Safety Data Sheet (SDS) for the compound.

6. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area if necessary.

  • Wear appropriate PPE before attempting to clean up.

  • For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container.

  • For a solution spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste (Halogenated Organic) A->B Proceed with caution F Emergency Procedure: Spill Cleanup A->F In case of spill C Step 3: Label Waste Container (Hazardous Waste, Full Chemical Name) B->C Properly contain D Step 4: Store Waste in a Designated Satellite Accumulation Area C->D Secure and store E Step 5: Arrange for Licensed Hazardous Waste Disposal D->E Final disposal step

Caption: Disposal Workflow Diagram

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.